Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-10(14)8-2-4-9(5-3-8)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJWKYMXZCGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594735 | |
| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627901-54-6 | |
| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, a heterocyclic compound of interest in pharmaceutical research. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, 4-(2-oxoimidazolidin-1-yl)benzoic acid, followed by its esterification. This guide includes detailed experimental protocols, tabulated quantitative data, and process visualizations to facilitate comprehension and replication in a laboratory setting.
I. Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step reaction sequence. The overall pathway involves the initial formation of a hydroxyethyl urea derivative from 4-aminobenzoic acid, followed by a cyclization to form the imidazolidinone ring, and concluding with a Fischer esterification to yield the final product.
An In-depth Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Identifiers
This section summarizes the fundamental chemical properties and identifiers for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate.
Nomenclature and Structure
-
IUPAC Name: methyl 4-(2-oxo-1-imidazolidinyl)benzoate
-
Synonyms: 1-[4-(Methoxycarbonyl)phenyl]-2-oxoimidazolidine, this compound
-
CAS Number: 627901-54-6
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data
Quantitative data for the physicochemical properties of this compound is limited. The available information is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 220.23 g/mol | Sigma-Aldrich |
| Melting Point | 219 - 221 °C | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| pKa | Not Available |
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazards.
| Hazard Class | GHS Pictogram | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | GHS07 (Exclamation Mark) | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | H332 | Harmful if inhaled |
Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P501.
Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE).
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound (CAS 627901-54-6) are not described in the reviewed scientific literature or patent documents. However, a general method for the synthesis of related 1,3-disubstituted imidazolidin-2-ones involves the cyclization of a diamine with a carbonylating agent. A representative workflow is depicted below.
Caption: Generalized workflow for the synthesis of imidazolidin-2-one derivatives.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound.
The broader class of imidazolidinone derivatives has been investigated for a wide range of biological activities, including as anti-inflammatory agents, muscarinic M3 antagonists, and antimicrobials.[1][2][3] These studies suggest that the imidazolidinone scaffold can serve as a pharmacophore for various biological targets. However, any potential biological role for the specific title compound remains uninvestigated in publicly accessible research.
Caption: Summary of available vs. unavailable data for the target compound.
Spectral Data
No published spectral data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound were found during the literature review.
Conclusion
This compound is a commercially available compound for which basic identification and safety data are accessible. However, there is a notable absence of in-depth scientific literature detailing its synthesis, comprehensive chemical properties, and biological function. The broader family of imidazolidinone-containing molecules shows significant promise in drug discovery, suggesting that this compound could be of interest for further investigation. Researchers and drug development professionals are encouraged to perform primary research to elucidate the properties and potential applications of this molecule.
References
An In-depth Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, with CAS number 627901-54-6, is a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its core structure, 4-(2-oxoimidazolidin-1-yl)benzoic acid, is a key pharmacophore in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activity of this compound, drawing insights from closely related and well-studied analogues. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics, particularly in the field of oncology.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 627901-54-6 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)c1ccc(cc1)N1CCNC1=O |
| Predicted LogP | 1.3 |
| Predicted Water Solubility | 1.89 g/L |
| Predicted Boiling Point | 413.8 °C |
| Predicted Melting Point | 158 °C |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible and efficient synthetic route can be proposed based on established methods for the N-arylation of imidazolidin-2-one. The following protocol outlines a potential two-step synthesis starting from commercially available materials.
Experimental Protocol: Proposed Synthesis
Step 1: N-Arylation of Imidazolidin-2-one with Methyl 4-bromobenzoate
This step involves a copper-catalyzed Ullmann condensation, a common method for forming C-N bonds between aryl halides and amines or amides.
-
Materials:
-
Imidazolidin-2-one (1.2 equivalents)
-
Methyl 4-bromobenzoate (1.0 equivalent)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazolidin-2-one, methyl 4-bromobenzoate, CuI, and K₂CO₃.
-
Add anhydrous DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Step 2: Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Biological Activity and Potential Mechanism of Action
While there is no direct biological data for this compound, extensive research on its structural analogues, particularly phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), strongly suggests its potential as an antimitotic agent.[1][2][3]
These related compounds are prodrugs that are activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in various cancer cells, including breast cancer.[4][5][6]
Proposed Signaling Pathway: CYP1A1-Activated Antimitotic Prodrug
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Uptake: The prodrug, a derivative of the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, is taken up by cancer cells.
-
Bioactivation: In cancer cells with high CYP1A1 expression, the prodrug is metabolized. While the specific activation of this compound is unconfirmed, in the case of PAIB-SOs, this involves N-dealkylation.[6]
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Active Metabolite: The bioactivation generates a cytotoxic metabolite.
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Microtubule Disruption: The active metabolite acts as a microtubule-destabilizing agent, binding to the colchicine-binding site on tubulin.[3]
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Cell Cycle Arrest: This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[1]
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Apoptosis: The prolonged cell cycle arrest ultimately induces programmed cell death (apoptosis) in the cancer cells.
Quantitative Data from Related Compounds
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of some representative 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs) in different cell lines. These data highlight the potent and selective anticancer activity of this class of compounds.[1]
| Compound | MCF7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | HaCaT (IC₅₀, µM) | Selectivity Ratio (HaCaT/MCF7) |
| 6 | 0.28 | 51 | 83 | 182 |
| 7 | 0.54 | 21 | >100 | 39 |
| 13 | 0.25 | 93 | 27 | 372 |
| CEU-638 (Active Metabolite) | 0.022 | 0.019 | 0.038 | 0.86 |
MCF7: CYP1A1-expressing breast cancer cell line. MDA-MB-231: Breast cancer cell line with low CYP1A1 expression. HaCaT: Non-cancerous human keratinocyte cell line.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of anticancer drug discovery. The strong evidence from its closely related analogues suggests that it may function as a CYP1A1-activated antimitotic prodrug.
Future research should focus on:
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Definitive Synthesis and Characterization: Establishing a validated, scalable synthesis for this compound and thoroughly characterizing its physicochemical properties.
-
In Vitro Biological Evaluation: Assessing its antiproliferative activity against a panel of cancer cell lines with varying levels of CYP1A1 expression.
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Mechanism of Action Studies: Confirming its interaction with tubulin, its effect on the cell cycle, and its activation by CYP1A1.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound, Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. Due to the limited availability of public information on this specific molecule, this document outlines a systematic approach to its synthesis and characterization based on established principles of organic chemistry and analytical spectroscopy. The methodologies and expected data presented herein serve as a robust framework for researchers engaged in the synthesis and analysis of new chemical entities.
Proposed Chemical Structure
The compound "this compound" is comprised of a methyl benzoate scaffold substituted at the para-position with a 2-oxoimidazolidin-1-yl moiety. The proposed structure is depicted in the following diagram:
Figure 1: Proposed chemical structure of this compound.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves a multi-step process starting from commercially available reagents. A potential synthetic pathway is outlined below.
Figure 2: Proposed synthetic pathway for this compound.
Synthesis of Methyl 4-(2-azidoacetamido)benzoate (Intermediate 1)
To a solution of methyl 4-aminobenzoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide (1.5 eq) is added. The mixture is heated to 60-70 °C and stirred for several hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield Methyl 4-(2-azidoacetamido)benzoate.
Synthesis of Methyl 4-(2-aminoacetamido)benzoate (Intermediate 2)
Methyl 4-(2-azidoacetamido)benzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Triphenylphosphine (1.2 eq) is added portion-wise, and the reaction is stirred at room temperature. The progress of the Staudinger reduction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to afford Methyl 4-(2-aminoacetamido)benzoate.
Synthesis of this compound (Final Product)
To a solution of Methyl 4-(2-aminoacetamido)benzoate (1.0 eq) in an anhydrous aprotic solvent such as THF, 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added. The reaction mixture is stirred at room temperature, and the formation of the cyclic product is monitored by TLC. Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the final product, this compound.
Structure Elucidation Workflow and Predicted Analytical Data
The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques. The general workflow for this process is illustrated below.
Figure 3: General workflow for the structure elucidation of a synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry will be employed to determine the molecular weight of the compound.
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Expected [M+H]⁺ Ion | 221.0921 m/z |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy will provide information on the number and types of protons and their connectivity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H |
| -CH₂- (imidazolidinone) | 3.4 - 3.6 | Triplet (t) | 2H |
| -CH₂- (imidazolidinone) | 3.9 - 4.1 | Triplet (t) | 2H |
| Aromatic-H (ortho to ester) | 8.0 - 8.1 | Doublet (d) | 2H |
| Aromatic-H (ortho to ring) | 7.5 - 7.6 | Doublet (d) | 2H |
| -NH- (imidazolidinone) | 6.5 - 7.5 | Broad Singlet (br s) | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy will be used to identify the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 52 - 53 |
| -CH₂- (imidazolidinone) | 40 - 45 |
| -CH₂- (imidazolidinone) | 48 - 52 |
| Aromatic-C (quaternary) | 125 - 130 |
| Aromatic-CH | 118 - 122 |
| Aromatic-CH | 130 - 132 |
| Aromatic-C (quaternary) | 140 - 145 |
| C=O (ester) | 165 - 167 |
| C=O (imidazolidinone) | 155 - 158 |
Infrared (IR) Spectroscopy
IR spectroscopy will be utilized to identify the key functional groups present in the molecule.
| Functional Group | Predicted Absorption Band (cm⁻¹) |
| N-H Stretch (imidazolidinone) | 3200 - 3400 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (ester) | 1710 - 1730 |
| C=O Stretch (amide/urea) | 1670 - 1690 |
| C=C Stretch (aromatic) | 1580 - 1620 |
| C-O Stretch (ester) | 1250 - 1300 |
Hypothetical Drug Discovery and Development Workflow
While the biological activity of this compound is unknown, the following diagram illustrates a general workflow where a novel compound like this might be evaluated in a drug discovery program.
Figure 4: A generalized workflow for drug discovery and development.
This guide provides a foundational framework for the synthesis and comprehensive structural analysis of this compound. The successful execution of these experimental protocols and analytical techniques will be crucial for the unambiguous confirmation of its chemical structure and for enabling its further investigation in various scientific and medicinal contexts.
Spectroscopic Characterization of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the expected spectroscopic properties of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. The document presents predicted and experimental data for its core structural fragments, along with detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The structure of this compound combines a substituted methyl benzoate moiety and a 2-imidazolidinone ring. Therefore, its spectroscopic data can be approximated by analyzing the spectra of these individual components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of the imidazolidinone ring, and the methyl ester protons.
Table 1: Representative ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Methyl Benzoate | 8.03 | d | 2H | Aromatic (ortho to -COOCH₃) |
| 7.26 - 7.65 | m | 3H | Aromatic (meta, para to -COOCH₃) | |
| 3.89 | s | 3H | -OCH₃ | |
| 2-Imidazolidinone | 3.52 | s | 4H | -CH₂-CH₂- |
Note: Data for Methyl Benzoate is experimental (90 MHz, CDCl₃)[1][2]. Data for 2-Imidazolidinone is from a 90 MHz spectrum in D₂O[3]. The chemical shifts for the target molecule will be influenced by the electronic effects of the substituents.
The carbon NMR spectrum will provide information on all unique carbon environments in the molecule.
Table 2: Representative ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Methyl Benzoate | 167.1 | C=O (ester) |
| 132.9 | Aromatic (para) | |
| 130.2 | Aromatic (ipso) | |
| 129.5 | Aromatic (ortho) | |
| 128.4 | Aromatic (meta) | |
| 52.1 | -OCH₃ | |
| 2-Imidazolidinone | 163.5 | C=O (urea) |
| 49.9, 51.2 | -CH₂-CH₂- |
Note: Data for Methyl Benzoate is experimental (25.16 MHz, CDCl₃)[4]. Data for 2-Imidazolidinone is from a spectrum in D₂O[5][6].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Representative IR Absorption Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Methyl Benzoate | 3030 | Medium | Aromatic C-H stretch |
| 1715-1730 | Strong, Sharp | C=O stretch (ester)[7] | |
| 1000-1300 | Strong | C-O stretch[7] | |
| 2-Imidazolidinone | 3300-3500 | Broad | N-H stretch |
| 1680-1700 | Strong, Sharp | C=O stretch (cyclic urea) |
Note: For the target molecule, the N-H stretch will be absent as the nitrogen is substituted. The spectrum will be dominated by two strong carbonyl absorptions from the ester and the urea moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Representative Mass Spectrometry Data
| Compound | m/z | Interpretation |
| Methyl Benzoate | 136 | Molecular Ion [M]⁺[8][9] |
| 105 | [M - OCH₃]⁺ (Base Peak)[9] | |
| 77 | [C₆H₅]⁺[9] | |
| 2-Imidazolidinone | 86 | Molecular Ion [M]⁺[10] |
Note: The molecular weight of this compound is 220.22 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 220. Fragmentation may involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and cleavage of the imidazolidinone ring.
Experimental Protocols
The following are general protocols for obtaining spectroscopic data for small organic molecules.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak or TMS (0 ppm).
-
Integrate the signals and determine the multiplicities.
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.[11]
-
A relaxation delay of 1-2 seconds between scans is common for qualitative spectra.[12]
-
Process the data similarly to the ¹H NMR spectrum.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.[13]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 2. sas.upenn.edu [sas.upenn.edu]
- 3. 2-Imidazolidone(120-93-4) 1H NMR [m.chemicalbook.com]
- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Imidazolidone(120-93-4) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. brainly.com [brainly.com]
- 8. Methyl benzoate (93-58-3) MS [m.chemicalbook.com]
- 9. massbank.eu [massbank.eu]
- 10. 2-Imidazolidinone [webbook.nist.gov]
- 11. sc.edu [sc.edu]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Potential Biological Activity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate based on data from structurally related compounds. As of the date of this report, no direct experimental data on the biological activity of this compound has been identified in the public domain. The information presented herein is intended to serve as a guide for potential research directions and should not be interpreted as a definitive biological profile of the compound.
Introduction
This compound is a small organic molecule featuring a central phenyl ring substituted with a methyl benzoate group and an imidazolidin-2-one moiety. While this specific compound is not extensively characterized in biological literature, its structural analogs, particularly those sharing the 4-(2-oxoimidazolidin-1-yl)phenyl core, have demonstrated significant potential as potent antimitotic agents. This guide provides a comprehensive overview of the biological activities of these closely related compounds, offering insights into the potential therapeutic applications and mechanisms of action that this compound may possess.
The primary analogs discussed in this report are from the classes of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) and phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These compounds have been investigated for their antiproliferative effects against a range of cancer cell lines, with a mechanism of action centered on the disruption of microtubule dynamics.
Potential Biological Activity: Antimitotic and Antiproliferative Effects
Based on the activities of its structural analogs, this compound is hypothesized to exhibit antiproliferative and antimitotic properties. The 4-(2-oxoimidazolidin-1-yl)phenyl scaffold is a key pharmacophore in a class of compounds that interfere with microtubule polymerization, a critical process for cell division.
Mechanism of Action: Microtubule Disruption
Structurally related PIB-SAs and PAIB-SOs have been shown to act as microtubule-destabilizing agents.[1] This activity leads to a cascade of cellular events culminating in apoptosis. The proposed mechanism involves:
-
Binding to Tubulin: These compounds are thought to bind to the colchicine-binding site on β-tubulin.
-
Inhibition of Microtubule Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Cell Cycle Arrest: The disruption of the microtubule network activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1]
Some derivatives, particularly the PAIB-SOs, are designed as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1) in cancer cells.[2] This targeted activation enhances their selectivity towards tumor tissues.
Quantitative Data from Structurally Related Compounds
The following table summarizes the antiproliferative activities of representative PIB-SA and PAIB-SO analogs against various cancer cell lines. It is important to reiterate that these values are for related compounds and not for this compound itself.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PIB-SA | Compound 16 | HT-1080 (Fibrosarcoma) | Not specified, potent antitumor activity | [1] |
| PIB-SA | Compound 17 | HT-1080 (Fibrosarcoma) | Not specified, potent antitumor activity | [1] |
| PAIB-SO | (Generic) | MCF7 (Breast Cancer) | High cytotoxic activity | [2] |
| PAIB-SO | (Generic) | MDA-MB-468 (Breast Cancer) | High cytotoxic activity | [2] |
Experimental Protocols for Key Assays
The following are generalized methodologies for key experiments cited in the literature for the characterization of related antimitotic agents. These protocols can serve as a template for the investigation of this compound.
Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This method is employed to determine the effect of a compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its approximate IC50 concentration for a defined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.
Immunofluorescence Staining for Microtubule Integrity
This technique visualizes the effect of a compound on the microtubule network.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nucleus is counterstained with DAPI.
-
Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope.
Visualizations
Proposed Signaling Pathway for Antimitotic Activity
Caption: Hypothesized mechanism of antimitotic action.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating potential anticancer activity.
Conclusion
While direct experimental evidence is currently lacking for this compound, the substantial body of research on its close structural analogs strongly suggests its potential as an antiproliferative and antimitotic agent. The 4-(2-oxoimidazolidin-1-yl)phenyl moiety appears to be a promising scaffold for the development of novel cancer therapeutics that target microtubule dynamics. Further investigation, following the experimental protocols outlined in this guide, is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The insights from its sulfonamide and sulfonate analogs provide a solid foundation and a clear rationale for pursuing such research.
References
- 1. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a valuable heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, urea-based core structure and functional handles make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and its role in constructing complex molecular architectures.
Core Structure and Properties
The molecule features a central 2-oxoimidazolidine ring, a cyclic urea, attached to a methyl benzoate group at the N-1 position. This combination of a polar, hydrogen-bond donating and accepting urea moiety with an aromatic ester provides a unique set of physicochemical properties that can be exploited in drug design. The ester functionality serves as a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the facile introduction of diverse substituents and the construction of compound libraries.
| Property | Value |
| CAS Number | 627901-54-6[1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Synonyms | 1-[4-(Methoxycarbonyl)phenyl]-2-oxoimidazolidine, Methyl 4-(2-oxo-1-imidazolidinyl)-benzenecarboxylate[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient synthetic route involves the reaction of methyl 4-aminobenzoate with a suitable reagent to construct the 2-oxoimidazolidine ring. One common strategy involves the initial formation of an N-(2-hydroxyethyl)urea derivative, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea
-
To a stirred solution of methyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added triethylamine (1.1 equivalents) at 0 °C under an inert atmosphere.
-
2-Chloroethyl isocyanate (1.05 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
-
The crude N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
A suitable base, such as sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents), is added portion-wise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea | ~85-95 | - | ¹H NMR, ¹³C NMR, IR |
| 2 | This compound | ~70-85 | - | ¹H NMR, ¹³C NMR, IR, MS |
Note: The yield and melting point are estimated based on similar reported procedures for 1-aryl-2-imidazolidinones and may vary depending on the specific reaction conditions and purification methods.
Application as a Building Block in Synthesis
The utility of this compound as a synthetic intermediate lies in the reactivity of its ester group. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a common linkage in many biologically active molecules.
Experimental Protocol: Hydrolysis and Amide Coupling
Hydrolysis to 4-(2-Oxoimidazolidin-1-yl)benzoic acid
-
This compound (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Lithium hydroxide (LiOH, 2-3 equivalents) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl to a pH of 3-4.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(2-oxoimidazolidin-1-yl)benzoic acid.
Amide Coupling
-
To a solution of 4-(2-oxoimidazolidin-1-yl)benzoic acid (1 equivalent) in a suitable solvent like DMF or dichloromethane, is added a coupling agent such as HATU (1.1 equivalents) or EDCI (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).
-
The desired amine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is worked up by washing with aqueous solutions to remove the coupling reagents and base.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization to give the final N-substituted-4-(2-oxoimidazolidin-1-yl)benzamide.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1-aryl-2-oxoimidazolidinone scaffold is a key pharmacophore in a number of kinase inhibitors. The urea moiety can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many ATP-competitive inhibitors. The aryl group provides a vector for substitution into other pockets of the ATP-binding site, allowing for the modulation of potency and selectivity.
For instance, derivatives of this scaffold have been investigated as inhibitors of various kinases implicated in cancer and other diseases. The synthesis of a library of compounds based on the 4-(2-oxoimidazolidin-1-yl)benzoic acid core allows for the exploration of the structure-activity relationship (SAR) by varying the substituent on the amide nitrogen.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of its ester group provide a robust platform for the generation of diverse compound libraries. The inherent properties of the 1-aryl-2-oxoimidazolidinone scaffold make it a privileged structure for targeting various biological entities, most notably protein kinases. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.
References
The Discovery and Synthesis of Novel 2-Oxoimidazolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxoimidazolidine core, a five-membered cyclic urea, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel 2-oxoimidazolidine derivatives, with a focus on recent advancements, detailed experimental protocols, and the elucidation of their mechanisms of action through relevant signaling pathways.
Synthetic Strategies for 2-Oxoimidazolidine Derivatives
The synthesis of the 2-oxoimidazolidine ring system can be achieved through various synthetic routes. A common and effective method involves the cyclization of a 1,2-diamine with a carbonyl source. This section provides a detailed experimental protocol for the synthesis of a representative 2-oxoimidazolidine derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
Experimental Protocol: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
This protocol is adapted from a published procedure and describes the synthesis from (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1]
Materials:
-
(S)-2-amino-3-(methylamino)propionic acid hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
20% (w/w) Phosgene in toluene
-
Deionized water
-
Dowex 50WX2-100 ion exchange resin (H⁺ form)
-
Acetonitrile
-
Ice bath
-
Standard laboratory glassware
-
Stirring apparatus
-
Lyophilizer
-
Melting point apparatus
Procedure:
-
A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (154.6 mg, 1.00 mmol) in deionized water (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath, and sodium bicarbonate (840 mg, 10.0 mmol) is added to the stirred solution.
-
Following the addition of the base, 1.6 mL of a 20% (w/w) solution of phosgene in toluene (3.5 mmol) is carefully added to the reaction mixture.
-
The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 22 hours.
-
After the reaction period, the aqueous phase is carefully separated and passed through a column packed with Dowex 50WX2-100 ion exchange resin (H⁺ form).
-
The column is eluted with deionized water, and all aqueous fractions are collected.
-
The combined aqueous solution is then lyophilized to remove the water, yielding the crude product.
-
The crude product is recrystallized from hot acetonitrile to afford (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid as colorless needles (100.7 mg, 70% yield).[1]
-
The final product is characterized by melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activities of 2-Oxoimidazolidine Derivatives
Novel 2-oxoimidazolidine and its thio-analogue, 2-thioxoimidazolidinone, derivatives have been the subject of extensive research due to their diverse biological activities. This section summarizes the quantitative data on their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2-oxoimidazolidine and 2-thioxoimidazolidinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are presented in the table below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 | HepG2 | 0.18 | [2] |
| Compound 4 | HepG2 | 0.017 | [2] |
| Compound 3d | MCF-7 | 43.4 | [3] |
| Compound 3d | MDA-MB-231 | 35.9 | [3] |
| Compound 4d | MCF-7 | 39.0 | [3] |
| Compound 4d | MDA-MB-231 | 35.1 | [3] |
| Compound 6b | MCF-7 | 15.57 (µg/mL) | [4] |
| Compound 6b | HepG2 | 43.72 (µg/mL) | [4] |
| Compound 7 | HCT-116 | 82.36 (µg/mL) | [5] |
| Compound 9 | HCT-116 | 72.46 (µg/mL) | [5] |
Antimicrobial Activity
The antimicrobial potential of 2-thioxoimidazolidinone derivatives has been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized below.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8 | Enterobacter cloacae | 0.004 - 0.03 | [6] |
| Compound 8 | Escherichia coli | 0.004 - 0.03 | [6] |
| Compound 11 | Bacillus cereus | 0.008 | [6] |
| Compound 17 | Staphylococcus aureus | 0.008 | [6] |
| Compound 9 | Various bacteria and fungi | 2.50 - 20 | [7] |
| Compound 10 | Various bacteria and fungi | 2.50 - 20 | [7] |
| Compound 11b-d | Various bacteria and fungi | 2.50 - 20 | [7] |
| RPI-10 | Bacillus cereus, Staphylococcus aureus | Not specified | [8] |
Experimental Protocols for Biological Evaluation
Standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized compounds. This section provides detailed methodologies for two key assays: the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial susceptibility testing.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the cell viability against the compound concentration.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth with inoculum, no compound)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control (wells with a standard antimicrobial agent), a negative control (wells with only broth and inoculum), and a sterility control (wells with broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Involvement in Signaling Pathways
Understanding the mechanism of action of novel compounds is crucial for drug development. 2-Oxoimidazolidine derivatives have been implicated in the modulation of key signaling pathways, including the Hedgehog signaling pathway and bacterial Quorum Sensing.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several types of cancer. Some novel heterocyclic compounds have been identified as inhibitors of this pathway.
Caption: Inhibition of the Hedgehog signaling pathway by a 2-oxoimidazolidine derivative.
Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors in a population-density-dependent manner. Targeting QS is a promising anti-virulence strategy. Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit QS in Pseudomonas aeruginosa.
Caption: Inhibition of the Las and Rhl quorum sensing systems in P. aeruginosa.
Conclusion
The 2-oxoimidazolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make these derivatives highly attractive for further investigation. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide on the Physicochemical Characteristics of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the CAS number 627901-54-6. This document provides a concise overview of its known physicochemical characteristics. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the confirmed properties and provides a generalized experimental framework for the synthesis and analysis of structurally related compounds, which may serve as a methodological reference.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 627901-54-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [5] |
| Molecular Weight | 220.23 g/mol | [5] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2CCNC2=O |
Data Presentation: Core Physicochemical Characteristics
| Identifier | Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₂N₂O₃ | 220.23 |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in the reviewed literature. However, to provide a relevant methodological context for researchers, a general synthesis protocol for a structurally analogous benzimidazole derivative, Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, is presented. This can serve as a foundational methodology that may be adapted for the synthesis of the target compound.
Representative Synthesis of a Structurally Related Compound: Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
A common method for the synthesis of 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid. The following is a representative procedure:
-
Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and 4-carbomethoxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid, or an oxidizing agent is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate.
Analytical Characterization
The synthesized compound would typically be characterized by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile and mechanism of action.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of a target compound like this compound.
This compound is a defined chemical entity with established molecular formula and weight. However, a comprehensive understanding of its physicochemical properties, synthetic protocols, and biological activities is currently lacking in the accessible scientific literature. The information and generalized protocols provided herein are intended to serve as a foundational guide for researchers and scientists interested in further investigating this compound. Future studies are warranted to fill the existing knowledge gaps and to explore the potential applications of this compound in drug discovery and development.
References
The Pivotal Role of the 2-Oxoimidazolidine Scaffold: A Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate and its Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the medicinal chemistry applications of the 2-oxoimidazolidine scaffold, with a specific focus on "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" and its closely related derivatives. While not a therapeutic agent in itself, this molecule's core structure is a critical pharmacophore and a key building block in the synthesis of potent pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document provides an in-depth look at its synthetic pathways, quantitative data, and the biological context of its application.
The 2-Oxoimidazolidine Core: A Privileged Scaffold in Medicinal Chemistry
The 2-oxoimidazolidine ring is a five-membered cyclic urea that has garnered significant attention in drug discovery. Its rigid structure, hydrogen bonding capabilities, and synthetic tractability make it an attractive scaffold for designing molecules that can interact with various biological targets. Derivatives of 2-oxoimidazolidine have been explored for a range of therapeutic areas, including cardiovascular diseases and oncology.
Application as a Key Intermediate in the Synthesis of Imidapril
A prominent application of 2-oxoimidazolidine derivatives is in the synthesis of Imidapril, a prodrug that is converted in the body to its active metabolite, imidaprilat. Imidaprilat is a potent ACE inhibitor used in the treatment of hypertension and chronic heart failure. The synthesis of Imidapril involves the coupling of an ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate.
Synthetic Pathway Overview
The synthesis of Imidapril is a multi-step process that highlights the importance of the 2-oxoimidazolidine intermediate. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for Imidapril production.
Experimental Protocols
Detailed methodologies for the key synthetic steps are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a key 2-oxoimidazolidine intermediate and its subsequent conversion.
Synthesis of (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid tert-Butyl Ester
This protocol describes the synthesis of a key intermediate, an ester of 1-methyl-2-oxoimidazolidine-4-carboxylic acid, which is a close analog of the title compound and a direct precursor in Imidapril synthesis. The synthesis starts from N-benzyloxycarbonyl-L-asparagine.
Procedure:
-
Cyclization, Esterification, and Methylation: N-benzyloxycarbonyl-L-asparagine undergoes a series of reactions including cyclization, esterification to the tert-butyl ester, and methylation of the imidazolidinone nitrogen to yield the protected intermediate.
-
Deprotection: The N-benzyloxycarbonyl (Cbz) group is removed via catalytic hydrogenation to afford (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester. A research article describes that this key intermediate can be obtained through a series of reactions starting from N-benzyloxycarbonyl-L-asparagine, with a total yield of about 26%.[1]
Synthesis of Imidapril
Coupling Reaction:
-
Dissolve t-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (4.14 g) in tetrahydrofuran (37 ml).[2]
-
Cool the solution to -50°C and add potassium t-butoxide (2.32 g).[2] Stir for 20 minutes.[2]
-
In a separate flask, prepare the active ester of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.
-
Add a solution of the active ester in tetrahydrofuran (10 ml) to the cooled solution of the imidazolidinone intermediate.[2]
-
Stir the reaction mixture for 15 minutes at -50°C.[2]
-
Quench the reaction by adding a mixed solution of ethyl acetate (24 ml), acetic acid (1.24 g), and saturated aqueous sodium chloride (24 ml).[2]
-
Work-up the reaction mixture to isolate the coupled product, which is the t-butyl ester of Imidapril.
Final Deprotection:
-
Suspend the t-butyl ester of Imidapril in dioxane (10 ml).[2]
-
Add a 25% hydrochloric acid-dioxane solution (10 ml) and stir at room temperature overnight.[2]
-
Collect the precipitated crystals by filtration.
-
Dissolve the crystals in water and adjust the pH to 6 with sodium hydrogen carbonate.
-
Collect the precipitated crystals by filtration, wash with water, and dry to yield Imidapril. A patent indicates a yield of 88% for this deprotection and purification step.[2]
Quantitative Data
The efficiency of each synthetic step is critical for the overall viability of the drug manufacturing process. The following table summarizes key quantitative data for the synthesis of Imidapril.
| Step | Reactants | Product | Yield | Purity | Reference |
| Intermediate Synthesis | N-benzyloxycarbonyl-L-asparagine | (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester | ~26% (overall) | - | [1] |
| Deprotection/Purification | Imidapril t-butyl ester hydrochloride | Imidapril | 88% | - | [2] |
| Overall (Coupling & Hydrolysis) | Esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate and (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate | Imidapril Hydrochloride | 82% | >99.8% |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Imidapril, through its active metabolite imidaprilat, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat.
By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The reduction in angiotensin II levels leads to vasodilation and decreased fluid volume, resulting in lower blood pressure.
Conclusion
"this compound" and its related derivatives are of significant interest in medicinal chemistry, not as standalone therapeutics, but as indispensable building blocks for the synthesis of complex and potent drugs. The case of Imidapril effectively demonstrates how the unique structural features of the 2-oxoimidazolidine core can be leveraged to create highly effective and selective enzyme inhibitors. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical scaffold.
References
An In-depth Technical Guide to the Synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2-oxoimidazolidin-1-yl)benzoic acid esters, compounds of interest in medicinal chemistry and drug development. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.
Introduction
The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a key structural motif found in various biologically active molecules. Its derivatives are explored for their potential as therapeutic agents. The synthesis of esters of this carboxylic acid is often a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide outlines two efficient and practical synthetic strategies for obtaining these valuable esters.
Synthetic Strategies
Two principal retrosynthetic approaches have been identified for the synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic acid esters.
Route A involves the initial construction of the 4-(2-oxoimidazolidin-1-yl)benzoic acid core, followed by a subsequent esterification reaction. This route is advantageous when the parent carboxylic acid is readily available or when a variety of different esters are desired from a common intermediate.
Route B employs an "ester-first" approach, where a suitable ester of 4-aminobenzoic acid is first prepared, followed by the formation of the 2-oxoimidazolidine ring on the aromatic amine. This pathway can be more direct and may offer advantages in terms of solubility and purification of intermediates.
Route A: Synthesis via Carboxylic Acid Intermediate
This synthetic pathway is a two-step process involving the formation of the 2-oxoimidazolidine ring on 4-aminobenzoic acid, followed by esterification of the resulting carboxylic acid.
Step 1: Synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic acid
The formation of the 2-oxoimidazolidine ring is achieved by reacting 4-aminobenzoic acid with 2-chloroethyl isocyanate to form an N-(4-carboxyphenyl)-N'-(2-chloroethyl)urea intermediate. This intermediate undergoes intramolecular cyclization under basic conditions to yield the desired product.
Experimental Protocol:
-
Formation of N-(4-carboxyphenyl)-N'-(2-chloroethyl)urea:
-
In a reaction vessel, dissolve 4-aminobenzoic acid in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of 2-chloroethyl isocyanate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The formation of the urea intermediate can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-carboxyphenyl)-N'-(2-chloroethyl)urea.
-
-
Intramolecular Cyclization:
-
Dissolve the crude urea intermediate in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a base, such as sodium ethoxide or potassium carbonate, to the solution.
-
Heat the reaction mixture to reflux (typically 80-120°C) for 4-8 hours.
-
Monitor the cyclization to 4-(2-oxoimidazolidin-1-yl)benzoic acid by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-(2-oxoimidazolidin-1-yl)benzoic acid.
-
Step 2: Esterification of 4-(2-oxoimidazolidin-1-yl)benzoic acid
The carboxylic acid is converted to its corresponding ester via Fischer esterification, using an excess of the desired alcohol in the presence of a strong acid catalyst.
Experimental Protocol (for Ethyl Ester):
-
Suspend 4-(2-oxoimidazolidin-1-yl)benzoic acid in an excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield ethyl 4-(2-oxoimidazolidin-1-yl)benzoate.
Route B: Synthesis via 4-Aminobenzoic Acid Ester Intermediate
This approach begins with the readily available 4-aminobenzoic acid, which is first esterified. The resulting amino ester then undergoes reaction to form the 2-oxoimidazolidine ring.
Step 1: Synthesis of Ethyl 4-Aminobenzoate
The esterification of 4-aminobenzoic acid is a standard procedure.
Experimental Protocol:
-
In a round-bottom flask, suspend 4-aminobenzoic acid in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and pour it into a beaker of ice water.
-
Neutralize the solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8.
-
The product, ethyl 4-aminobenzoate, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate
The formation of the 2-oxoimidazolidine ring involves a two-step, one-pot reaction.
Experimental Protocol:
-
Formation of Ethyl 4-(3-(2-chloroethyl)ureido)benzoate:
-
Dissolve ethyl 4-aminobenzoate in a suitable aprotic solvent like dichloromethane (DCM) or THF.
-
Cool the solution to 0°C.
-
Add one equivalent of 2-chloroethyl isocyanate dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours. The formation of the urea intermediate can be monitored by TLC.
-
-
Intramolecular Cyclization:
-
To the same reaction vessel, add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for an additional 8-16 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel or recrystallization to yield pure ethyl 4-(2-oxoimidazolidin-1-yl)benzoate.
-
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and final products.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 88-91 |
| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | - |
| 4-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₀H₁₀N₂O₃ | 206.20 | >300 |
| Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate | C₁₂H₁₄N₂O₃ | 234.25 | 164-166 |
| Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | C₁₁H₁₂N₂O₃ | 220.23 | 218-220 |
Table 2: Spectroscopic Data for Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 4.01 (t, J=8.0 Hz, 2H), 3.65 (t, J=8.0 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.2, 155.1, 142.8, 130.9, 126.5, 118.4, 61.1, 46.9, 40.5, 14.3. |
| FT-IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1715 (C=O, ester), 1680 (C=O, urea), 1605, 1510 (aromatic C=C), 1280 (C-O stretch). |
| Mass Spec. (ESI-MS) | m/z 235.1 [M+H]⁺ |
Mandatory Visualizations
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the two primary synthetic routes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Logical Relationship of Key Reaction Steps
The following diagram illustrates the logical progression and relationship between the key transformations in both synthetic routes.
Caption: Logical flow of reaction steps in Routes A and B.
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of 4-(2-oxoimidazolidin-1-yl)benzoic acid esters. Both routes utilize readily available starting materials and employ standard organic transformations. The choice between Route A and Route B will depend on the specific research and development goals, such as the desired scale of the synthesis, the availability of intermediates, and the range of ester derivatives required. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and exploration of this important class of compounds.
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate (CAS Number: 627901-54-6). Due to the limited publicly available data for this specific compound, this guide synthesizes information from related chemical structures, particularly imidazolidinones and methyl benzoates, and outlines established experimental protocols for determining these critical physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities, enabling them to design appropriate experimental plans for the evaluation of this compound.
Introduction
This compound is a chemical compound featuring a benzoate group attached to an imidazolidinone ring. The imidazolidinone moiety is a common scaffold in medicinal chemistry, and understanding the solubility and stability of its derivatives is paramount for drug discovery and development. These properties directly influence a compound's bioavailability, formulation, and shelf-life. This guide aims to provide a detailed framework for approaching the solubility and stability assessment of this specific molecule.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 627901-54-6 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Calculated |
| Molecular Weight | 220.23 g/mol | Calculated |
| Chemical Structure | Santa Cruz Biotechnology[1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not currently published. However, based on its structure—containing both a polar imidazolidinone ring and a less polar methyl benzoate group—a general solubility profile can be anticipated. The solubility of related pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates has been reported to be sparingly soluble in water. For instance, various analogs show water solubility in the range of 0.08 to 2.3 μg/mL[2]. It is expected that this compound will exhibit low solubility in aqueous solutions and higher solubility in organic solvents.
Predicted Solubility
The following table outlines the predicted solubility of this compound in common solvents, based on the properties of similar compounds like methyl benzoate, which is poorly soluble in water but miscible with organic solvents[3].
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Sparingly Soluble | The presence of the non-polar benzoate group is likely to limit aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Low to Sparingly Soluble | Similar to water, with potential minor pH-dependent effects. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for organic compounds. |
| Dimethylformamide (DMF) | Soluble | Another common aprotic polar solvent. |
| Ethanol | Soluble | A polar protic solvent capable of dissolving many organic compounds. |
| Methanol | Soluble | Similar to ethanol. |
| Dichloromethane (DCM) | Soluble | A common non-polar organic solvent. |
| Chloroform | Soluble | A common non-polar organic solvent. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to experimentally determine the thermodynamic solubility of this compound.[4][5]
Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility.
Stability Profile
The stability of this compound has not been specifically reported. The imidazolidinone ring is a cyclic urea, and such structures can be susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7] The ester group of the benzoate moiety is also prone to hydrolysis. The overall stability will depend on factors such as pH, temperature, and light exposure.
Potential Degradation Pathways
Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis:
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen of the imidazolidinone or the ester, followed by nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Nucleophilic attack of hydroxide ions on the carbonyl carbons of the imidazolidinone or the ester.
-
-
Thermal Degradation: Decomposition at elevated temperatures. The thermal stability of some imidazoline derivatives has been studied, with decomposition temperatures varying based on their specific structures.[8][9]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Experimental Protocol for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Solution State Stability:
-
Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and incubate under similar conditions.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep it at room temperature.
-
-
Solid-State Stability:
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Conclusion
While specific experimental data on the solubility and stability of this compound is lacking in the public domain, this technical guide provides a robust framework for its evaluation. By leveraging knowledge of related chemical structures and employing standardized experimental protocols, researchers can systematically characterize these critical properties. The information generated from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any potential product containing this compound. It is strongly recommended that the protocols outlined in this guide be performed to generate empirical data for this compound.
References
- 1. scbt.com [scbt.com]
- 2. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. fda.gov [fda.gov]
- 6. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The 2-Oxoimidazolidine Ring: A Technical Guide to its Reactivity for Drug Development Professionals
An in-depth exploration of the chemical behavior of the 2-oxoimidazolidine core, providing researchers, scientists, and drug development professionals with essential data and protocols to leverage its unique properties in medicinal chemistry.
The 2-oxoimidazolidine, also known as ethylene urea, is a five-membered heterocyclic scaffold that has garnered significant attention in pharmaceutical research. Its structural rigidity, hydrogen bonding capabilities, and versatile reactivity make it a valuable building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the 2-oxoimidazolidine ring, including its physicochemical properties, key reactions, and involvement in signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
The reactivity of the 2-oxoimidazolidine ring is intrinsically linked to its structural and electronic properties. The presence of two nitrogen atoms and a carbonyl group within the cyclic structure dictates its chemical behavior, including its nucleophilicity and susceptibility to hydrolysis.
Table 1: Physicochemical Properties of 2-Oxoimidazolidine
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 86.09 g/mol | --INVALID-LINK-- |
| Melting Point | 129-132 °C | ChemBK |
| pKa (predicted) | 14.58 ± 0.20 | ChemBK |
| Water Solubility | Soluble | ChemBK |
Table 2: Spectroscopic Data for the 2-Oxoimidazolidine Ring and its Derivatives
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H NMR | |||||
| ~3.4 | s | -CH₂-CH₂- | Inferred from derivatives | ||
| ~6.5 | br s | -NH- | Inferred from derivatives | ||
| ¹³C NMR | |||||
| ~38 | -CH₂-CH₂- | Inferred from derivatives | |||
| ~160 | C=O | Inferred from derivatives | |||
| IR (cm⁻¹) | |||||
| ~3300 | N-H stretch | NIST WebBook | |||
| ~1680 | C=O stretch | NIST WebBook |
Reactivity of the 2-Oxoimidazolidine Ring
The chemical reactivity of the 2-oxoimidazolidine ring is characterized by the interplay between the nucleophilic nitrogen atoms and the electrophilic carbonyl carbon. This allows for a variety of chemical transformations, making it a versatile scaffold for chemical synthesis.
N-Functionalization: Acylation and Alkylation
The nitrogen atoms of the 2-oxoimidazolidine ring are nucleophilic and can readily undergo acylation and alkylation reactions. These reactions are fundamental for introducing substituents that can modulate the pharmacological properties of the resulting molecules.
N-Acylation: The introduction of an acyl group onto the nitrogen atom can be achieved through reaction with an acyl chloride or an acid anhydride, typically in the presence of a base.
Experimental Protocol: General Procedure for N-Benzoylation of a Cyclic Amine (Adapted for 2-Oxoimidazolidine)
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxoimidazolidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-benzoyl-2-oxoimidazolidine.
N-Alkylation: The nitrogen atoms can also be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol: General Procedure for N-Alkylation of an Imidazole Derivative (Adapted for 2-Oxoimidazolidine)
-
Base Treatment: To a solution of 2-oxoimidazolidine (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).
-
Reaction Mixture: Stir the mixture at room temperature for 15-30 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction if necessary and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in a suitable organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Caption: N-Functionalization of the 2-oxoimidazolidine ring.
Ring-Opening Reactions: Hydrolysis
The 2-oxoimidazolidine ring, being a cyclic urea, is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of ethylenediamine. The rate of this ring-opening reaction is dependent on pH and temperature. While specific kinetic data for the unsubstituted ring is not extensively reported, the general mechanisms are well-understood. The activation energy for the uncatalyzed hydrolysis of urea is approximately 60.93 kJ/mol.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, followed by ring opening.
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond and open the ring.
Table 3: Predicted Activation Free Energies for Urea Hydrolysis Pathways
| Pathway | Activation Free Energy (kcal/mol) |
| Acid-catalyzed | 36.0 |
| Base-catalyzed | 24.9 |
| Neutral (two-water assisted) | 44.1 |
Data from computational studies on urea hydrolysis, which serves as a model for 2-oxoimidazolidine.
Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis of a Cyclic Amide (Adapted for 2-Oxoimidazolidine)
-
Reaction Setup: In a round-bottom flask, dissolve 2-oxoimidazolidine in an aqueous solution of sodium hydroxide (e.g., 1-2 M).
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or another suitable analytical technique.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Neutralize the solution with an appropriate acid (e.g., HCl) and extract the product (ethylenediamine) if desired, or use the resulting solution directly for subsequent steps.
Caption: Mechanisms of acid and base-catalyzed hydrolysis.
Role in Signaling Pathways
Derivatives of the 2-oxoimidazolidine ring have been identified as potent modulators of various signaling pathways, highlighting the therapeutic potential of this scaffold. A notable example is their role as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in the development of several types of cancer.
Hedgehog Signaling Pathway Inhibition: The Hedgehog pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. Small molecule inhibitors targeting key components of this pathway, such as the Smoothened (SMO) receptor, have shown promise as anticancer agents. Several 2-oxoimidazolidine derivatives have been designed and synthesized as SMO antagonists.
Caption: Inhibition of the Hedgehog signaling pathway.
Conclusion
The 2-oxoimidazolidine ring represents a privileged scaffold in medicinal chemistry, offering a blend of stability and tunable reactivity. Its ability to undergo facile N-functionalization allows for the systematic exploration of structure-activity relationships, while its susceptibility to ring-opening under specific conditions can be exploited for prodrug design or linker strategies. The demonstrated activity of its derivatives as inhibitors of critical signaling pathways, such as the Hedgehog pathway, underscores the immense potential of this heterocyclic core in the development of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the chemical versatility of the 2-oxoimidazolidine ring for their drug discovery endeavors.
Methodological & Application
Application Notes and Protocols for the Synthesis of Amide Derivatives from Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the amide functional group being a key structural motif in a vast number of pharmaceuticals. "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" is a versatile starting material for the synthesis of various amide derivatives. Direct conversion of the methyl ester to an amide is generally not feasible in a single step. The most common and efficient method involves a two-step synthetic sequence: first, the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a primary or secondary amine to form the desired amide.
This document provides detailed protocols for this two-step process, including quantitative data and experimental workflows, to guide researchers in the synthesis of novel amide compounds derived from "this compound".
Synthetic Pathway Overview
The synthetic strategy involves two key transformations:
-
Saponification: The hydrolysis of the methyl ester group of "this compound" to yield "4-(2-oxoimidazolidin-1-yl)benzoic acid". This is typically achieved under basic conditions.[1][2][3]
-
Amide Coupling: The formation of an amide bond between the synthesized "4-(2-oxoimidazolidin-1-yl)benzoic acid" and a desired amine, facilitated by a coupling agent.[4][5][6][7]
Caption: Overall synthetic pathway.
Part 1: Saponification of this compound
This protocol details the base-mediated hydrolysis of the methyl ester to its corresponding carboxylic acid. Sodium hydroxide is a commonly used base for this transformation.[1][2][3][8]
Experimental Protocol
Caption: Saponification workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 220.22 | 10.0 | 1.0 | 2.20 g |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 | 2.0 | 0.80 g |
| Methanol (MeOH) | - | - | - | 25 mL |
| Water (H₂O) | - | - | - | 10 mL |
| 2N Hydrochloric Acid (HCl) | - | - | - | As needed (~10-12 mL) |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
In a separate beaker, dissolve sodium hydroxide (2.0 eq) in water and add this solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water (20 mL) and cool in an ice bath.
-
Slowly add 2N HCl with stirring to acidify the solution to a pH of 3-4, at which point a precipitate should form.[9]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and dry under vacuum to yield "4-(2-oxoimidazolidin-1-yl)benzoic acid".
Part 2: Amide Coupling of 4-(2-oxoimidazolidin-1-yl)benzoic acid
This protocol describes a general procedure for the amide coupling of "4-(2-oxoimidazolidin-1-yl)benzoic acid" with a generic primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[6] This combination is widely used for its efficiency and for minimizing racemization.[5]
Experimental Protocol
Caption: Amide coupling workflow.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-(2-oxoimidazolidin-1-yl)benzoic acid | 206.19 | 5.0 | 1.0 | 1.03 g |
| Amine (R-NH₂) | Varies | 5.5 | 1.1 | Varies |
| EDC (EDCI) | 191.70 | 6.0 | 1.2 | 1.15 g |
| HOBt | 135.12 | 6.0 | 1.2 | 0.81 g |
| DIPEA | 129.24 | 10.0 | 2.0 | 1.74 mL |
| Anhydrous DMF | - | - | - | 25 mL |
Procedure:
-
To a solution of "4-(2-oxoimidazolidin-1-yl)benzoic acid" (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous LiCl solution, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-(2-oxoimidazolidin-1-yl)benzamide.
Disclaimer
The provided protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. A novel aromatic carbocation-based coupling reagent for esterification and amidation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. Synthesis routes of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid [benchchem.com]
Application Note: HPLC Purification of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established principles of reverse-phase chromatography, a technique widely used for the purification of small organic molecules.[1][2][3][4]
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science research. Synthesis of this and similar molecules often results in a mixture containing the desired product alongside unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain a highly pure compound for subsequent analysis and application. Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation of compounds based on their hydrophobicity and is well-suited for the purification of aromatic compounds like the target molecule.[2][3][4][5]
Principle of Separation
In reverse-phase HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation mechanism relies on the differential partitioning of the sample components between the stationary and mobile phases. Less polar compounds, like this compound, will have a stronger interaction with the hydrophobic stationary phase and will therefore be retained longer on the column. By gradually increasing the concentration of a less polar organic solvent in the mobile phase (a gradient elution), the retained compounds can be selectively eluted from the column, allowing for their separation and purification.
Experimental Protocol
This protocol outlines a general method for the purification of this compound. Optimization of the mobile phase gradient and other parameters may be necessary to achieve the desired purity and yield.
1. Materials and Reagents
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), HPLC-grade (optional, as a mobile phase additive to improve peak shape)
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
2. Instrumentation and Columns
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Reverse-phase C18 column (e.g., dimensions: 250 mm x 10 mm, particle size: 5 µm). The choice of column dimensions will depend on the amount of crude material to be purified.
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase components.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
4. HPLC Conditions
The following table summarizes the recommended starting conditions for the HPLC purification.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water (optional) or Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |
| Detection Wavelength | 254 nm (or a wavelength determined by UV-Vis analysis of the compound) |
| Injection Volume | Dependent on sample concentration and column capacity |
| Column Temperature | Ambient |
5. Purification Procedure
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 10% Acetonitrile in Water) for at least 10 column volumes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as specified in the table above.
-
Monitor the chromatogram in real-time. The peak corresponding to this compound should be collected using the fraction collector. The retention time of the target compound will depend on its hydrophobicity relative to the impurities.
-
After the desired peak has eluted, wash the column with a high concentration of the organic solvent (e.g., 90% Acetonitrile) to remove any strongly retained impurities.
-
Re-equilibrate the column with the initial mobile phase conditions before the next injection.
6. Post-Purification Processing
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvents, typically by rotary evaporation under reduced pressure. If a non-volatile buffer was used, further purification steps like solid-phase extraction may be necessary to remove the buffer salts.
-
The purity of the final product can be confirmed by analytical HPLC, LC-MS, and NMR spectroscopy.
Logical Workflow for HPLC Purification
Caption: A flowchart illustrating the key stages of the HPLC purification protocol.
Experimental Workflow Diagram
References
- 1. pharmtech.com [pharmtech.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. ualberta.ca [ualberta.ca]
- 4. hplc.eu [hplc.eu]
- 5. Use of reversed-phase liquid chromatography for determining the lipophilicity of alpha-aryl-N-cyclopropylnitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Analysis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data analysis guide for the structural elucidation of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectral data in public databases, this note presents predicted 1H and 13C NMR data to serve as a reference for researchers working with this compound and related chemical entities. The provided protocols for sample preparation and data acquisition are based on standard laboratory practices for small organic molecules.
Introduction
This compound is a heterocyclic compound incorporating a benzoate moiety and an imidazolidinone ring. The structural confirmation of such molecules is a critical step in chemical synthesis and drug discovery processes. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This application note details the expected 1H and 13C NMR spectral features of this compound and provides a standardized protocol for acquiring high-quality NMR data.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions were generated using computational algorithms and serve as a guideline for spectral assignment. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-2', H-6' | 8.05 | Doublet | 8.5 | 2H |
| H-3', H-5' | 7.65 | Doublet | 8.5 | 2H |
| H-5 | 3.95 | Triplet | 8.0 | 2H |
| H-4 | 3.50 | Triplet | 8.0 | 2H |
| H-7' | 3.90 | Singlet | - | 3H |
| NH | ~6.5 (broad) | Singlet | - | 1H |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | 158.0 |
| C-1' | 142.0 |
| C-4' | 131.0 |
| C-3', C-5' | 129.5 |
| C-2', C-6' | 118.0 |
| C-7' | 52.5 |
| C-5 | 48.0 |
| C-4 | 40.0 |
| C=O (ester) | 166.0 |
Molecular Structure with Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR signal assignment.
Caption: Chemical structure of this compound with atom numbering for NMR.
Experimental Protocols
The following are generalized protocols for the acquisition of 1H and 13C NMR spectra of this compound. Instrument-specific parameters may need to be optimized.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. 1H NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: CDCl3 (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction.
3. 13C NMR Data Acquisition
-
Spectrometer: 100 MHz or higher (corresponding to the 1H frequency).
-
Solvent: CDCl3 (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans, as 13C is much less sensitive than 1H.
-
Processing: Apply a line broadening of 1-2 Hz, perform Fourier transformation, phase correction, and baseline correction.
NMR Analysis Workflow
The following diagram outlines the logical workflow for the NMR analysis of this compound.
Caption: Workflow for the NMR analysis of a small molecule.
Conclusion
This application note provides a foundational guide for the 1H and 13C NMR analysis of this compound. The predicted NMR data offers a valuable reference for spectral interpretation in the absence of published experimental data. The outlined protocols for sample preparation and data acquisition represent standard practices that can be adapted to most modern NMR spectrometers, facilitating the reliable structural characterization of this and similar compounds in a research and development setting.
Application Notes and Protocols for "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" is a versatile building block for solid-phase synthesis (SPS), a cornerstone technique in modern drug discovery and combinatorial chemistry.[1][2] Its structure incorporates a cyclic urea moiety, a common pharmacophore in numerous biologically active compounds, and a methyl benzoate group that can be readily modified. This unique combination allows for the generation of diverse molecular libraries with potential applications in various therapeutic areas. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of such libraries.[2] The immobilization of molecules onto a solid support simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration, thereby streamlining the synthetic process.[3]
These application notes provide a comprehensive overview of the potential utility of "this compound" in solid-phase synthesis, complete with detailed experimental protocols and illustrative workflows. While direct literature on the solid-phase application of this specific molecule is limited, the following protocols are based on well-established principles of solid-phase chemistry and the known reactivity of related cyclic ureas and benzimidazoles.
Hypothetical Application: Solid-Phase Synthesis of a Library of N-Substituted Benzamides
This section outlines a hypothetical application of "this compound" in the solid-phase synthesis of a library of N-substituted benzamides. The core strategy involves the initial attachment of a suitable linker to a solid support, followed by the coupling of the title compound. Subsequent hydrolysis of the methyl ester and coupling with a diverse set of amines allows for the generation of a library of final products.
Experimental Protocols
Materials and Equipment
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.0 mmol/g loading capacity)
-
Reagents:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
A diverse set of primary and secondary amines
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
-
Equipment:
-
Solid-phase synthesis vessel with a frit
-
Mechanical shaker
-
Nitrogen line for inert atmosphere
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer (MS) for product characterization
-
Protocol 1: Immobilization of a Linker and Coupling of this compound
This protocol describes the attachment of an Fmoc-protected amino acid linker to the 2-CTC resin, followed by the coupling of "this compound".
-
Resin Swelling: Swell 1 g of 2-CTC resin in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Linker Attachment:
-
Dissolve Fmoc-4-aminobenzoic acid (2 equivalents relative to resin loading) in anhydrous DMF (5 mL).
-
Add DIPEA (4 equivalents) to the solution.
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of this compound:
-
Pre-activate "Methyl 4-(2-oxoimidazolidin-1-yl)benzoic acid" (prepared by hydrolysis of the title compound) (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF (5 mL) for 30 minutes.
-
Add the activated solution to the resin and shake for 12 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Protocol 2: Saponification and Amide Bond Formation
This protocol details the hydrolysis of the methyl ester on the solid support, followed by the coupling of various amines to generate a library of amides.
-
Saponification:
-
Treat the resin from Protocol 1 with a solution of LiOH (1 M) in THF/MeOH/H₂O (3:1:1, 10 mL) for 12 hours at room temperature.
-
Wash the resin with H₂O (3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
-
Amide Coupling (Parallel Synthesis):
-
Distribute the resin into separate reaction vessels.
-
To each vessel, add a solution of a unique amine (5 equivalents) and a coupling reagent cocktail (e.g., HATU/DIPEA, 4.9/10 equivalents) in DMF.
-
Shake the vessels at room temperature for 6 hours.
-
Wash the resin in each vessel with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Protocol 3: Cleavage and Purification
This protocol describes the final step of cleaving the synthesized compounds from the resin and subsequent purification.
-
Cleavage:
-
Treat the resin from Protocol 2 with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 10 mL) for 2 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final N-substituted benzamide derivatives.
-
Characterize the purified compounds by mass spectrometry.
-
Data Presentation
Table 1: Resin Loading and Coupling Efficiencies
| Step | Parameter | Value | Method of Determination |
| 1 | Initial Resin Loading | 1.0 mmol/g | Manufacturer's Specification |
| 2 | Linker Loading Efficiency | ~95% | UV-Vis spectroscopy of piperidine-dibenzofulvene adduct after Fmoc deprotection |
| 3 | Coupling Yield of "this compound" | >90% | Qualitative Kaiser Test (ninhydrin test) |
| 4 | Amide Coupling Yield (average for a library of 10 amines) | 85-98% | LC-MS analysis of crude product |
Table 2: Characterization of a Sample Library of Final Products
| Compound ID | Amine Used | Molecular Weight (Expected) | Purity (by HPLC) |
| L1-A1 | Benzylamine | 416.46 | >98% |
| L1-A2 | Morpholine | 414.45 | >97% |
| L1-A3 | Aniline | 402.43 | >95% |
| L1-A4 | Cyclohexylamine | 426.52 | >98% |
| L1-A5 | Piperidine | 412.49 | >96% |
Visualizations
Caption: General workflow for the solid-phase synthesis of a chemical library.
Caption: Reaction scheme on the solid support.
Conclusion
"this compound" represents a promising scaffold for the solid-phase synthesis of diverse chemical libraries. The protocols and workflows presented herein, though hypothetical, are grounded in established synthetic methodologies and demonstrate the potential of this building block in accelerating drug discovery efforts. The ability to readily introduce diversity at the carboxylate position, combined with the inherent biological relevance of the cyclic urea core, makes this compound a valuable tool for medicinal chemists and researchers in the pharmaceutical sciences. Further exploration of its reactivity and applications in various solid-phase synthetic strategies is warranted.
References
Application Notes and Protocols: Methyl 4-(2-oxoimidazolidin-1-yl)benzoate as a Key Intermediate for Novel Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a crucial chemical intermediate in the synthesis of a promising class of antimitotic agents. These agents are of significant interest in oncology research due to their potent inhibition of tubulin polymerization, a critical process for cell division. A key strategy in the development of therapeutics from this intermediate involves a prodrug approach. Non-toxic prodrugs, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their pyridinyl analogs (PYRAIB-SOs), are designed to be selectively activated to their cytotoxic form within cancer cells. This targeted activation is achieved through the action of cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in various tumors, including breast cancer.
The active metabolites, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), function as potent microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis in cancer cells. This targeted approach aims to enhance the therapeutic window by minimizing toxicity to healthy tissues.
These application notes provide detailed protocols for the synthesis of the key intermediate, this compound, and its subsequent conversion into advanced antimitotic prodrugs. Furthermore, standard protocols for evaluating the biological activity of these compounds, including in vitro cytotoxicity, tubulin polymerization inhibition, and cell cycle analysis, are presented.
Data Presentation
Table 1: Antiproliferative Activity of Representative PYRAIB-SO Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Selectivity Index |
| PYRAIB-SO-1 | CYP1A1-positive breast cancer | 0.03 | >1250 |
| PYRAIB-SO-2 | CYP1A1-positive breast cancer | 1.5 | 500 |
| PYRAIB-SO-3 | CYP1A1-positive breast cancer | 3.3 | 8 |
| PAIB-SO (n-pentyl) | CYP1A1-positive breast cancer | nanomolar to low micromolar | High |
Table 2: In Vitro Metabolic Stability of Representative PYRAIB-SO Derivatives
| Compound ID | Microsome Source | In Vitro Half-life (min) |
| PYRAIB-SO-A | Rodent Liver | 55 |
| PYRAIB-SO-B | Human Liver | 120 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative two-step synthesis of the key intermediate.
Step 1: Synthesis of 1-(2-Chloroethyl)-3-(4-(methoxycarbonyl)phenyl)urea
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To this cooled solution, add 2-chloroethyl isocyanate (1.1 equivalents) dropwise over 15 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold DCM, and dry under vacuum to yield the urea derivative.
Step 2: Cyclization to this compound
-
Suspend the 1-(2-chloroethyl)-3-(4-(methoxycarbonyl)phenyl)urea (1.0 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.2 equivalents), portion-wise at 0 °C.
-
After the addition of the base, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: In Vitro Cytotoxicity MTT Assay
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., nocodazole or colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase. Calculate the IC50 for tubulin polymerization inhibition.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
Visualizations
Caption: Signaling pathway of CYP1A1-activated antimitotic prodrugs.
Caption: Workflow for the synthesis of the key intermediate.
Caption: Workflow for the biological evaluation of antimitotic agents.
Application Notes and Protocols for the Derivatization of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a heterocyclic compound featuring a 2-oxoimidazolidine core linked to a methyl benzoate moiety. This scaffold presents multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents through structure-activity relationship (SAR) studies. The 2-oxoimidazolidine ring is a privileged structure found in a variety of biologically active compounds, including enzyme inhibitors and antimicrobial agents. Derivatization of this core structure allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of derivatives of this compound and their evaluation in biological assays to establish a comprehensive SAR.
Key Derivatization Strategies
The structure of this compound offers several key positions for chemical modification to explore the SAR. The primary points of derivatization include:
-
N3-Position of the Imidazolidinone Ring: The secondary amine at the N3 position is a prime site for alkylation, acylation, or arylation to introduce a variety of substituents.
-
Ester Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other acid derivatives.
-
Aromatic Ring: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.
A general workflow for the derivatization and subsequent SAR studies is outlined below.
Caption: General workflow for the derivatization of this compound and subsequent SAR studies.
Experimental Protocols
Protocol 1: N3-Alkylation of this compound
This protocol describes the alkylation of the N3-position of the imidazolidinone ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N3-alkylated derivative.
Protocol 2: Hydrolysis of the Methyl Ester and Subsequent Amide Coupling
This two-step protocol details the conversion of the methyl ester to a variety of amides.
Step 2a: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(2-oxoimidazolidin-1-yl)benzoic acid.
Step 2b: Amide Coupling
Materials:
-
4-(2-oxoimidazolidin-1-yl)benzoic acid (from Step 2a)
-
Primary or secondary amine (R'R''NH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the target amide.
Data Presentation for SAR Studies
Quantitative data from biological assays should be summarized in tables to facilitate the comparison of the synthesized derivatives and to establish clear structure-activity relationships.
Table 1: SAR Data for N3-Substituted Derivatives of this compound
| Compound ID | R Group (at N3) | Molecular Weight | IC₅₀ (µM) [Enzyme X] | Cytotoxicity (CC₅₀, µM) [Cell Line Y] |
| 1 | H | 220.22 | > 100 | > 100 |
| 2a | -CH₃ | 234.25 | 52.3 | 85.1 |
| 2b | -CH₂CH₃ | 248.28 | 35.8 | 72.4 |
| 2c | -CH₂Ph | 310.34 | 8.2 | 45.6 |
| 2d | -CH₂-c-C₃H₅ | 274.31 | 15.7 | 68.9 |
Table 2: SAR Data for Amide Derivatives of 4-(2-oxoimidazolidin-1-yl)benzoic Acid
| Compound ID | R'R'' Group (Amide) | Molecular Weight | IC₅₀ (µM) [Enzyme X] | Cytotoxicity (CC₅₀, µM) [Cell Line Y] |
| 3a | -NHCH₂CH₃ | 247.27 | 21.5 | 90.3 |
| 3b | -N(CH₃)₂ | 247.27 | 48.1 | > 100 |
| 3c | -NH-Ph | 295.31 | 5.6 | 33.7 |
| 3d | -NH-(4-F-Ph) | 313.30 | 2.1 | 28.9 |
Visualization of Experimental Workflow
The following diagram illustrates the synthetic pathway for generating a library of amide derivatives.
Caption: Synthetic workflow for the preparation of an amide library from the starting ester.
Hypothetical Signaling Pathway for Target Engagement
Assuming the synthesized compounds are inhibitors of a hypothetical kinase "Kinase X," the following diagram illustrates the potential mechanism of action.
Caption: Hypothetical signaling pathway showing the inhibition of Kinase X by a synthesized derivative.
Application Notes and Protocols for the Scale-up Synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, a key intermediate in the development of various pharmaceutical agents. The described two-step synthetic pathway is designed for robustness and scalability, making it suitable for researchers and professionals in drug development and process chemistry. The protocol includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and other therapeutic molecules. The presence of the cyclic urea (2-oxoimidazolidine) moiety and the benzoate functional group allows for diverse chemical modifications. This application note details a reliable and scalable two-step synthesis, beginning with the esterification of 4-aminobenzoic acid to produce methyl 4-aminobenzoate, followed by the construction of the 2-oxoimidazolidin-1-yl ring via reaction with 2-chloroethyl isocyanate and subsequent base-mediated cyclization.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary steps as illustrated below:
-
Step 1: Fischer Esterification - Synthesis of Methyl 4-aminobenzoate from 4-aminobenzoic acid.
-
Step 2: Urea Formation and Cyclization - Reaction of Methyl 4-aminobenzoate with 2-chloroethyl isocyanate to form an intermediate urea, followed by intramolecular cyclization to yield the final product.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. 2-Chloroethyl isocyanate is a lachrymator and is moisture-sensitive; it should be handled under an inert atmosphere.
Protocol 1: Scale-up Synthesis of Methyl 4-aminobenzoate
Objective: To synthesize Methyl 4-aminobenzoate via Fischer esterification of 4-aminobenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Aminobenzoic acid | Reagent Grade, 99% | e.g., Sigma-Aldrich |
| Methanol (anhydrous) | ACS Grade | e.g., Fisher Scientific |
| Sulfuric Acid, concentrated | ACS Grade, 98% | e.g., VWR |
| Sodium Bicarbonate | Reagent Grade | e.g., Sigma-Aldrich |
| Deionized Water | N/A | N/A |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate | Reagent Grade | e.g., VWR |
Equipment:
-
10 L round-bottom flask with a multi-neck adapter
-
Heating mantle with temperature controller and overhead stirrer
-
Reflux condenser
-
Large separatory funnel (10 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 10 L round-bottom flask equipped with an overhead stirrer and a reflux condenser, add 4-aminobenzoic acid (1.00 kg, 7.29 mol).
-
Reagent Addition: Add anhydrous methanol (5.0 L). Stir the suspension to ensure good mixing.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (143 mL, 2.68 mol) to the stirring suspension. The addition is exothermic, and the temperature of the mixture will rise.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle and maintain a gentle reflux for 4-6 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated reaction mixture into a large beaker containing a stirred solution of sodium bicarbonate (approx. 500 g in 10 L of ice-cold water). Add the bicarbonate solution carefully in portions to control the effervescence. Continue adding the bicarbonate solution until the pH of the mixture is neutral to slightly basic (pH 7-8).[1]
-
Isolation: The product, Methyl 4-aminobenzoate, will precipitate as a white solid.[1] Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Yield: 85-95% Appearance: White to off-white crystalline solid.
Protocol 2: Scale-up Synthesis of this compound
Objective: To synthesize the title compound from Methyl 4-aminobenzoate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 4-aminobenzoate | As prepared in Step 1 | N/A |
| 2-Chloroethyl isocyanate | 98% | e.g., Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific |
| Triethylamine (TEA) | Reagent Grade, >99% | e.g., Sigma-Aldrich |
| Deionized Water | N/A | N/A |
| Hydrochloric Acid (1M) | Volumetric Standard | e.g., VWR |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate | Reagent Grade | e.g., VWR |
Equipment:
-
10 L jacketed glass reactor with overhead stirrer and inert gas inlet
-
Chiller/heater for reactor temperature control
-
Addition funnel
-
Large separatory funnel (10 L)
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: Set up a 10 L jacketed glass reactor for anhydrous reaction under a nitrogen atmosphere. Add Methyl 4-aminobenzoate (755 g, 5.00 mol) and anhydrous dichloromethane (5.0 L). Stir the mixture until all the solid dissolves.
-
Cooling: Cool the solution to 0-5°C using the reactor's cooling system.
-
Isocyanate Addition: Slowly add 2-chloroethyl isocyanate (554 g, 5.25 mol) dropwise via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.[3]
-
Intermediate Formation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC to confirm the formation of the N-(4-methoxycarbonylphenyl)-N'-(2-chloroethyl)urea intermediate.
-
Base Addition for Cyclization: Cool the reaction mixture back to 0-5°C. Slowly add triethylamine (840 mL, 6.00 mol) dropwise, again maintaining the temperature below 10°C.
-
Cyclization Reaction: After the addition of triethylamine, heat the reaction mixture to reflux (approx. 40°C) and maintain for 12-18 hours. Monitor the cyclization by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a large separatory funnel and wash sequentially with 1M HCl (2 x 2 L), deionized water (2 x 2 L), and brine (1 x 2 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: 70-85% Appearance: White to pale yellow solid.
Data Presentation
Table 1: Reagent Stoichiometry and Properties for Scale-up Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Density (g/mL) | Role |
| Step 1 | ||||||
| 4-Aminobenzoic acid | 137.14 | 7.29 | 1.00 | - | - | Starting Material |
| Methanol | 32.04 | 123.5 | 3.96 | 5.0 | 0.792 | Reagent/Solvent |
| Sulfuric Acid | 98.08 | 2.68 | 0.263 | 0.143 | 1.84 | Catalyst |
| Step 2 | ||||||
| Methyl 4-aminobenzoate | 151.16 | 5.00 | 0.755 | - | - | Starting Material |
| 2-Chloroethyl isocyanate | 105.52 | 5.25 | 0.554 | 0.462 | 1.20 | Reagent |
| Dichloromethane | 84.93 | - | - | 5.0 | 1.33 | Solvent |
| Triethylamine | 101.19 | 6.00 | 0.607 | 0.840 | 0.726 | Base |
Table 2: Predicted Analytical Data for this compound
| Analysis Method | Expected Results |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 180-190 °C (Predicted range, requires experimental verification) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 5.50 (s, 1H, NH), 3.95-4.05 (t, 2H, -CH₂-N), 3.90 (s, 3H, -OCH₃), 3.55-3.65 (t, 2H, -CH₂-NCO) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 166.5 (C=O, ester), 158.0 (C=O, urea), 143.0 (Ar-C), 131.0 (Ar-CH), 126.0 (Ar-C), 118.0 (Ar-CH), 52.5 (-OCH₃), 48.0 (-CH₂-N), 40.0 (-CH₂-NCO) |
| IR (KBr) | ν (cm⁻¹): 3300-3200 (N-H stretch), 1710-1730 (C=O stretch, ester), 1680-1700 (C=O stretch, urea), 1610, 1520 (C=C stretch, aromatic), 1280 (C-O stretch, ester) |
| Mass Spec (ESI) | m/z: 221.09 [M+H]⁺, 243.07 [M+Na]⁺ for C₁₁H₁₂N₂O₃ |
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Logical relationship of synthetic steps.
References
Analytical methods for "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" characterization
An Overview of Analytical Methodologies for the Characterization of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods for the characterization of this compound, a key intermediate in pharmaceutical synthesis. The following application notes and protocols are designed to assist researchers in confirming the identity, purity, and physicochemical properties of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the magnetic properties of atomic nuclei.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Technique | Nucleus | Chemical Shift (δ) ppm (Illustrative) | Assignment (Illustrative) |
| ¹H NMR | ¹H | 7.95 (d, 2H) | Aromatic protons ortho to ester |
| 7.60 (d, 2H) | Aromatic protons ortho to imidazolidinone | ||
| 3.90 (s, 3H) | Methyl ester protons (-OCH₃) | ||
| 3.85 (t, 2H) | Methylene protons adjacent to N (-N-CH₂-) | ||
| 3.45 (t, 2H) | Methylene protons adjacent to C=O (-CH₂-C=O) | ||
| ¹³C NMR | ¹³C | 166.5 | Ester carbonyl carbon (C=O) |
| 155.0 | Imidazolidinone carbonyl carbon (C=O) | ||
| 142.0 | Aromatic quaternary carbon attached to imidazolidinone | ||
| 131.0 | Aromatic quaternary carbon attached to ester | ||
| 130.0 | Aromatic CH carbons ortho to ester | ||
| 118.0 | Aromatic CH carbons ortho to imidazolidinone | ||
| 52.0 | Methyl ester carbon (-OCH₃) | ||
| 45.0 | Methylene carbon adjacent to N (-N-CH₂-) | ||
| 40.0 | Methylene carbon adjacent to C=O (-CH₂-C=O) |
Note: The chemical shifts provided are illustrative and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 2: Representative Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) (Calculated) | Key Fragment Ions (m/z) (Illustrative) |
| ESI-MS | Positive | 221.09 | 193, 165, 134 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Table 3: Representative Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) (Illustrative) |
| C=O (Ester) | 1720-1700 |
| C=O (Imidazolidinone) | 1690-1670 |
| C-N Stretch | 1400-1300 |
| C-O Stretch | 1300-1100 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition (Illustrative) |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 5-10 minutes (highly dependent on exact conditions) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard of this compound in a suitable solvent (e.g., acetonitrile) and prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions and the sample solution.
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks. For quantification, use the calibration curve generated from the standard solutions.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Step-by-step workflow for HPLC analysis.
Caption: Logical relationship between spectroscopic techniques and structural information.
Application Notes and Protocols: The Role of Phenyl-Imidazolidinone Scaffolds in the Synthesis of Enzyme Inhibitors
Introduction
The 2-oxoimidazolidin-1-yl moiety, a key structural feature in medicinal chemistry, serves as a crucial building block in the synthesis of various enzyme inhibitors. While the specific starting material "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" is not extensively documented as a direct precursor in the synthesis of prominent enzyme inhibitors like Factor Xa and PARP inhibitors, the broader phenyl-imidazolidinone and structurally related phenyl-oxazolidinone scaffolds are integral to their design and activity. This document provides detailed application notes and experimental protocols for the synthesis of such inhibitors, highlighting the importance of these heterocyclic cores.
I. Synthesis of Factor Xa Inhibitors: The Case of Rivaroxaban
Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its chemical structure features a central oxazolidinone ring, which is functionally and structurally related to the imidazolidinone core. Several synthetic routes to Rivaroxaban have been developed, often involving the construction of a key oxazolidinone intermediate.
Quantitative Data for Rivaroxaban Synthesis
| Step | Reaction | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phthalimide Ring Opening | (R)-2-(chloromethyl)oxirane, Potassium phthalimide, DMF | 80 | 12 | 84 | [3] |
| 2 | Goldberg Coupling | Intermediate from Step 1, 4-morpholinoaniline, CuI, L-proline, K2CO3, DMSO | 90 | 24 | 83 | [3] |
| 3 | Deprotection | Intermediate from Step 2, Hydrazine hydrate, Ethanol | Reflux | 4 | 92 | [3] |
| 4 | Acylation | Intermediate from Step 3, 5-chlorothiophene-2-carbonyl chloride, TEA, CH2Cl2 | 0 to RT | 2.5 | 92 | [3] |
| Overall Yield | 39 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (Key Intermediate)
This protocol outlines a common strategy for constructing the core oxazolidinone structure of Rivaroxaban.
-
Step a: Synthesis of 2-((R)-2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione.
-
React 4-(4-aminophenyl)morpholin-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide in methanol.[1]
-
Maintain a slight stoichiometric excess of the epoxypropyl)phthalimide.[1]
-
Heat the reaction mixture to approximately 60°C for 20 hours.[1]
-
Cool the mixture to 0-10°C to precipitate the product.[1]
-
Filter the precipitate and wash with methanol to obtain the desired compound (Yield: 82.7%).[1]
-
-
Step b: Cyclization to form the oxazolidinone ring.
Protocol 2: Final Acylation to Rivaroxaban
-
Step c: Deprotection of the phthalimide group.
-
Treat the intermediate from Protocol 1 with methylamine to remove the phthalimide protecting group, yielding (5S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[1]
-
-
Step d: Acylation.
-
Dissolve the product from Step c in a suitable solvent such as dichloromethane.[1][3]
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride at 10-20°C.[1]
-
Stir the reaction for about one hour.[1]
-
Add water to the reaction mixture to precipitate the crude Rivaroxaban.[1]
-
Filter and purify the solid by recrystallization from acetone to obtain pure Rivaroxaban (Yield: 90.0%, HPLC purity > 99.85%).[1]
-
Visualizations
Caption: Synthetic workflow for Rivaroxaban.
II. Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with BRCA1/2 mutations.[4] The chemical scaffolds of PARP inhibitors are diverse, with many incorporating benzimidazole or thieno[3,4-d]imidazole cores.
Quantitative Data for Novel PARP-1 Inhibitors
A series of novel PARP-1 inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have been synthesized and evaluated.[4]
| Compound ID | PARP-1 IC50 (μM) | HCC1937 (BRCA1 mutant) IC50 (μM) | CAPAN-1 (BRCA2 mutant) IC50 (μM) | Reference |
| 16g | 0.201 | 0.81 | 1.12 | [4] |
| 16i | 0.112 | 0.68 | 0.95 | [4] |
| 16j | 0.089 | 0.53 | 0.78 | [4] |
| 16l | 0.045 | 0.62 | 0.85 | [4] |
| Olaparib (control) | 0.005 | 2.03 | 0.65 | [4] |
Experimental Protocols
Protocol 3: Synthesis of a 1H-thieno[3,4-d]imidazole-4-carboxamide based PARP-1 Inhibitor
This protocol describes a general route to synthesize the core scaffold of a novel class of PARP-1 inhibitors.[4]
-
Step a: Synthesis of Methyl 2-(4-(4-(tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxylate.
-
Dissolve the starting materials, a substituted thieno[3,4-d]imidazole intermediate and a phenyl derivative, in 1,4-dioxane.[4]
-
Stir the mixture at room temperature for 2 hours, then heat to 55°C.[4]
-
Add iodobenzene diacetate and react for 5 minutes.[4]
-
Quench the reaction with saturated Na2S2O4 and NaHCO3 solution.[4]
-
Extract the product with ethyl acetate and purify by column chromatography (Yield: 18.1%).[4]
-
-
Step b: Hydrolysis of the ester.
-
Step c: Amide formation.
Visualizations
Caption: Mechanism of action of PARP inhibitors.
The phenyl-imidazolidinone and related heterocyclic scaffolds are of significant interest in the development of potent and selective enzyme inhibitors. While the direct synthetic utility of "this compound" is not prominently featured in the synthesis of widely known inhibitors like Rivaroxaban and various PARP inhibitors, the underlying chemical principles and the importance of the core structures are evident. The provided protocols offer a glimpse into the synthetic strategies employed to access these complex and therapeutically important molecules. Further research may yet uncover more direct and efficient routes utilizing a broader range of starting materials, potentially including the titular compound.
References
- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, a compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Fischer esterification of the corresponding carboxylic acid, 4-(2-oxoimidazolidin-1-yl)benzoic acid, using methanol in the presence of an acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods.
Introduction
This compound is a benzoate ester derivative containing a 2-oxoimidazolidin moiety. This structural motif is present in various biologically active molecules. The synthesis of this compound is a key step for further structural modifications and the development of novel therapeutic agents. The protocol described herein adapts the robust and widely used Fischer esterification reaction, providing a reliable method for obtaining the target compound in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Source |
| Starting Material | ||
| Name | 4-(2-oxoimidazolidin-1-yl)benzoic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | PubChem[1] |
| Molecular Weight | 206.19 g/mol | PubChem[1] |
| Product | ||
| Name | This compound | Santa Cruz Biotechnology[2] |
| CAS Number | 627901-54-6 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Calculated |
| Molecular Weight | 220.23 g/mol | Calculated |
| Theoretical Yield | Varies based on scale | N/A |
| Appearance | Expected to be a solid | N/A |
| Melting Point | Not available | N/A |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 4-(2-oxoimidazolidin-1-yl)benzoic acid via Fischer esterification.[3][4][5][6][7]
Materials and Reagents:
-
4-(2-oxoimidazolidin-1-yl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-(2-oxoimidazolidin-1-yl)benzoic acid and an excess of anhydrous methanol. For example, use a 10 to 20-fold molar excess of methanol relative to the carboxylic acid.
-
Acid Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid (e.g., 0.1 equivalents) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3][8] The reaction is typically refluxed for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up and Extraction:
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: Carbon dioxide gas will evolve, so vent the funnel frequently.[8]
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Placeholder)
As this document describes a synthetic protocol, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical relationship diagram illustrating the core chemical transformation is provided below.
References
- 1. PubChemLite - 4-(2-oxoimidazolidin-1-yl)benzoic acid (C10H10N2O3) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. personal.tcu.edu [personal.tcu.edu]
Application of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" in prodrug design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aiming to overcome pharmacokinetic and pharmacodynamic barriers of promising drug candidates.[1][2] A key challenge in drug development is to enhance properties such as solubility, stability, and targeted delivery to improve therapeutic outcomes and minimize off-target toxicity. The cyclic urea moiety, specifically the 2-oxoimidazolidine scaffold present in Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, offers a versatile platform for prodrug design. This scaffold can improve oral bioavailability and conformational rigidity, leading to higher selectivity.[3] This document provides detailed application notes and protocols for the potential use of this compound and its derivatives in creating targeted prodrugs, with a focus on anticancer applications based on analogous compounds.
The core concept revolves around the targeted activation of a prodrug within cancer cells, leveraging unique enzymatic profiles of tumor tissues. One such strategy involves the use of cytochrome P450 enzymes, like CYP1A1, which are overexpressed in certain cancers, including breast cancer. By incorporating a latent pharmacophore that is activated by CYP1A1, it is possible to achieve selective cytotoxicity in tumor cells while sparing healthy tissues.[4][5]
Application Notes
Prodrug Strategy: CYP1A1-Activated Antimitotic Agents
A promising application for the this compound scaffold is in the design of antimitotic prodrugs activated by cytochrome P450 1A1 (CYP1A1).[5] This strategy is based on the established success of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which are structurally analogous prodrugs.[4][6]
Mechanism of Action:
The proposed mechanism involves the N-dealkylation of an alkylated derivative of this compound by CYP1A1 within cancer cells. This enzymatic cleavage would release the active cytotoxic agent, which then exerts its therapeutic effect, such as disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase.[6]
Structural Analogy to PAIB-SOs:
The core structure of this compound is highly similar to the active metabolite of PAIB-SOs. The primary difference lies in the substituent on the phenyl ring (a methyl ester in the query compound versus a benzenesulfonate in PAIB-SOs). This suggests that derivatives of this compound could be engineered to function as effective prodrugs.
Advantages of this Approach:
-
Tumor Selectivity: Exploits the overexpression of CYP1A1 in specific cancer types for targeted drug release.[4]
-
Reduced Systemic Toxicity: The prodrug remains largely inactive in healthy tissues where CYP1A1 levels are low, minimizing side effects.
-
Overcoming Resistance: This targeted approach may be effective against chemoresistant cancer cell lines.[5]
-
Improved Physicochemical Properties: The imidazolidinone scaffold can enhance oral bioavailability and conformational stability.[3]
Potential Quantitative Data Summary
While specific quantitative data for prodrugs derived directly from this compound is not available, the following table summarizes representative data from the analogous PAIB-SO prodrugs to provide an expected performance benchmark.
| Compound Class | Target | IC50 Range (µM) in MCF7 cells | Selectivity Ratio (MCF7 vs. non-cancerous cells) | Reference |
| PAIB-SOs | Microtubules | 0.13 - 6.9 | High | [6] |
| PYRAIB-SO hydrochlorides | Microtubules | Not specified | High | [4] |
Note: The selectivity and potency are highly dependent on the specific substitutions on the imidazolidinone and phenyl rings.
Experimental Protocols
Protocol 1: Synthesis of N-alkylated this compound Derivatives
This protocol describes a general method for the synthesis of N-alkylated derivatives of the title compound, which are the prodrug candidates.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., isobutyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (1.2 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Prodrug Activation and Cytotoxicity
This protocol outlines the steps to assess the CYP1A1-mediated activation of the prodrug and its cytotoxic effects on cancer cell lines.
Materials:
-
Prodrug candidates
-
Human breast cancer cell lines (e.g., MCF7 - CYP1A1 inducible, MDA-MB-231 - CYP1A1 deficient)
-
Non-cancerous human cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human CYP1A1 enzyme
-
NADPH
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
DMSO (vehicle control)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture the selected cell lines according to standard protocols.
-
Cytotoxicity Assay:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the prodrug candidates and a positive control (active drug, if available). Use DMSO as a vehicle control.
-
For MCF7 cells, induce CYP1A1 expression by pre-treating with an inducer like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for 24 hours prior to prodrug treatment.
-
Incubate the plates for 72 hours.
-
Perform an MTT assay to determine cell viability.
-
Calculate the IC50 values for each compound in each cell line.
-
-
In Vitro Metabolism Assay:
-
Incubate the prodrug with recombinant human CYP1A1 and NADPH in a reaction buffer.
-
Analyze the reaction mixture at different time points using LC-MS/MS to monitor the depletion of the prodrug and the formation of the active metabolite.
-
This confirms that the prodrug is a substrate for CYP1A1.
-
Protocol 3: Cell Cycle Analysis
This protocol is used to determine if the active metabolite induces cell cycle arrest.
Materials:
-
Prodrug candidate
-
MCF7 cells
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat MCF7 cells with the prodrug at a concentration close to its IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase would indicate antimitotic activity.[6]
Visualizations
Proposed Mechanism of Prodrug Activation
Caption: Proposed CYP1A1-mediated activation of the prodrug in cancer cells.
Experimental Workflow for Prodrug Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of prodrugs.
References
- 1. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction of methyl 4-aminobenzoate. | - Ensure starting materials are pure and dry. - Verify the reaction temperature is optimal for the cyclization step. - Increase the reaction time or consider a more efficient catalyst. |
| Decomposition of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature carefully to avoid overheating. | |
| Inefficient purification leading to product loss. | - Optimize the recrystallization solvent system. - Consider column chromatography for purification of complex mixtures. | |
| Presence of Impurities in Final Product | Unreacted starting materials. | - Improve purification methods (e.g., multiple recrystallizations, column chromatography). - Adjust the stoichiometry of reactants to ensure complete conversion of the limiting reagent. |
| Formation of side-products. | - Modify reaction conditions (temperature, solvent, catalyst) to disfavor side reactions. - Analyze the side-products to understand their formation and devise a strategy to prevent them. | |
| Reaction Fails to Proceed | Inactive reagents or catalyst. | - Use freshly opened or purified reagents. - Check the activity of the catalyst. |
| Incorrect reaction conditions. | - Double-check the experimental protocol for correct temperature, pressure, and solvent. - Monitor the reaction progress using techniques like TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common approach involves a two-step process. First, the reaction of methyl 4-aminobenzoate with a suitable reagent to introduce a protected aminoethyl group. This is followed by a cyclization step to form the 2-oxoimidazolidine ring. One possible route is the reaction of methyl 4-isocyanatobenzoate with an aminoethanol derivative, followed by ring-closing. An alternative is the reaction of methyl 4-aminobenzoate with a reagent like 2-chloroethyl isocyanate.
Q2: What are the critical parameters to control for a high yield?
A2: Key parameters include the purity of starting materials, reaction temperature, choice of solvent, and reaction time. For the cyclization step, maintaining an optimal temperature is crucial to prevent side reactions and ensure complete ring formation. The absence of moisture is also critical, as it can lead to hydrolysis of the ester and other unwanted side reactions.
Q3: How can I effectively purify the final product?
A3: Recrystallization is a common method for purifying this compound. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen to ensure good recovery of the pure product. If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.
Q4: What are the expected spectral data for the final product?
A4: For this compound, one would expect to see characteristic signals in ¹H NMR for the aromatic protons, the methyl ester protons, and the methylene protons of the imidazolidinone ring. In ¹³C NMR, signals for the carbonyl carbons of the ester and the urea moiety, as well as for the aromatic and aliphatic carbons, would be present. IR spectroscopy should show characteristic peaks for the C=O stretching of the ester and the cyclic urea.
Q5: What are some potential side reactions to be aware of?
A5: Potential side reactions include the formation of polymers from the isocyanate intermediate, hydrolysis of the methyl ester group under harsh basic or acidic conditions, and incomplete cyclization leading to the presence of the open-chain intermediate in the final product.
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a hypothetical two-step synthesis.
Step 1: Synthesis of Methyl 4-(3-(2-hydroxyethyl)ureido)benzoate
-
Dissolve methyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-chloroethyl isocyanate (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in a suitable polar aprotic solvent (e.g., dimethylformamide).
-
Add a non-nucleophilic base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Stir the reaction for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common two-step synthetic pathway involving the initial reaction of methyl 4-aminobenzoate with a 2-carbon electrophile followed by cyclization.
Q1: I am observing a low yield of the desired product. What are the potential causes and solutions?
A1: Low product yield can stem from several factors throughout the synthetic process. Here are some common causes and their respective troubleshooting steps:
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Incomplete Initial Reaction: The initial formation of the precursor, for instance, the N-alkylation of methyl 4-aminobenzoate, may be inefficient.
-
Solution: Ensure optimal reaction conditions. This includes verifying the purity of starting materials, using an appropriate solvent and base, and maintaining the correct reaction temperature. Consider increasing the reaction time or the molar excess of the alkylating agent.
-
-
Inefficient Cyclization: The final ring-closing step to form the imidazolidin-2-one is often a critical point for yield loss.
-
Solution: The choice of cyclizing agent (e.g., urea, phosgene equivalents like triphosgene or carbonyldiimidazole (CDI)) is crucial. Ensure the cyclizing agent is of high purity and used in the correct stoichiometric amount. The reaction temperature for cyclization is also critical; too low may result in an incomplete reaction, while too high can lead to decomposition.
-
-
Suboptimal Work-up and Purification: Significant product loss can occur during extraction and purification.
-
Solution: Optimize the work-up procedure to minimize product loss in the aqueous phase. For purification by column chromatography, select an appropriate solvent system to ensure good separation from byproducts and unreacted starting materials.
-
Q2: My final product is impure, showing multiple spots on TLC analysis. What are the likely impurities and how can I avoid them?
A2: The presence of multiple impurities is a common issue. The nature of these byproducts depends on the specific synthetic route employed.
-
Unreacted Starting Materials: The most common impurities are unreacted methyl 4-aminobenzoate or the intermediate precursor.
-
Solution: Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reagents. Efficient purification, such as flash column chromatography, is essential to remove unreacted starting materials.
-
-
Formation of Side Products: Several side reactions can lead to the formation of impurities.
-
Dimerization/Polymerization: Isocyanates or other reactive intermediates can lead to the formation of dimers or oligomers.
-
Solution: Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. Add the reactive reagent slowly to the reaction mixture.
-
Over-alkylation: In the initial step, the secondary amine intermediate can react further with the alkylating agent.
-
Solution: Control the stoichiometry of the alkylating agent carefully and maintain a lower reaction temperature.
-
Formation of Isomers: Depending on the synthetic route, the formation of isomeric byproducts is possible.
-
Solution: Careful selection of reagents and reaction conditions can favor the formation of the desired regioisomer. Analytical techniques such as NMR spectroscopy can help in the identification of isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method involves a two-step process. First, the synthesis of a precursor, N-(4-(methoxycarbonyl)phenyl)ethylenediamine or a related amino alcohol, is achieved. This is typically done by reacting methyl 4-aminobenzoate with a suitable two-carbon synthon. The subsequent step is the cyclization of this precursor to form the imidazolidin-2-one ring using a carbonylating agent.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions depend on the chosen synthetic pathway. For a route involving an N-(2-aminoethyl) precursor and a carbonylating agent, potential side reactions include:
-
Incomplete cyclization: Leading to the presence of the uncyclized precursor in the final product.
-
Formation of symmetrical ureas: If the precursor has two amino groups, reaction with a carbonylating agent can lead to the formation of a symmetrical urea dimer.
-
Reaction with solvent: Some reactive intermediates might react with the solvent if it is not inert.
For a route involving the reaction of methyl 4-aminobenzoate with 2-chloroethyl isocyanate, potential side reactions include:
-
Formation of N,N'-disubstituted ureas: The isocyanate can react with the newly formed urea product.
-
Polymerization: Isocyanates are prone to polymerization, especially at higher temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
A4: The most common method for purifying this compound is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the byproducts, but a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of N-aryl-2-imidazolidinones, which can be adapted for the synthesis of this compound.
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Methyl 4-aminobenzoate, 2-chloroethanol, Base (e.g., K₂CO₃) | DMF or Acetonitrile | 80-120 | 12-24 | 60-80 |
| Cyclization | N-(2-hydroxyethyl) precursor, Urea | None (melt) or high-boiling solvent | 130-180 | 4-8 | 70-90 |
| Cyclization | N-(2-aminoethyl) precursor, Carbonyldiimidazole (CDI) | THF or CH₂Cl₂ | Room Temp - 40 | 2-6 | 80-95 |
| One-pot | Methyl 4-aminobenzoate, 2-chloroethyl isocyanate, Base | Toluene or Dioxane | 80-110 | 6-12 | 50-70 |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of Methyl 4-((2-hydroxyethyl)amino)benzoate
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To a solution of methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2 equivalents).
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Add 2-chloroethanol (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 4-((2-hydroxyethyl)amino)benzoate.
Step 2: Synthesis of this compound
-
Dissolve methyl 4-((2-hydroxyethyl)amino)benzoate (1 equivalent) and urea (1.5 equivalents) in a high-boiling point solvent like xylene or conduct the reaction neat.
-
Heat the mixture to 130-150 °C and stir for 4-8 hours. Ammonia gas will be evolved during the reaction.
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Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Technical Support Center: Purification of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Welcome to the technical support center for the purification of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods, or their combination, will depend on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities largely depend on the synthetic route used.
-
If a Buchwald-Hartwig amination was employed, common impurities include:
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Unreacted starting materials: Methyl 4-halobenzoate (e.g., bromo- or iodobenzoate) and 2-oxoimidazolidine.
-
Dehalogenated starting material: Methyl benzoate.
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Homocoupling byproducts of the aryl halide.
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Residual palladium catalyst and phosphine ligands.
-
-
If an Ullmann condensation was performed, you might encounter:
-
Unreacted starting materials.
-
Homocoupling of the aryl halide.
-
Residual copper catalyst.
-
Q3: My purified product has a faint yellow color. Is this normal?
A3: Pure this compound is typically an off-white to white solid. A yellow tint often indicates the presence of residual catalyst (palladium or copper complexes) or certain chromophoric byproducts. Further purification by recrystallization or passing a solution of the compound through a short plug of silica gel or activated carbon may be necessary to remove the color.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: Difficulty in crystallization can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or using a suboptimal solvent system. Ensure your crude material is free of high-boiling solvents. If it is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce solidification. For recrystallization, a thorough solvent screen is recommended to find a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Impurities | - Inappropriate solvent system (eluent polarity is too high or too low).- Overloading of the column. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation (Rf difference of at least 0.2).- Use a less polar solvent system or a gradient elution.- Reduce the amount of crude material loaded onto the column. |
| Product Streaking on TLC | - Compound is too polar for the chosen solvent system.- Presence of acidic or basic impurities. | - Add a small amount of a polar solvent like methanol to the eluent.- If the compound or impurity is acidic, add a small amount of acetic acid to the eluent. If basic, add triethylamine. |
| Presence of Catalyst Residues | - Palladium or copper complexes may not be fully removed by silica gel alone. | - Pre-treat the crude product by filtering it through a pad of Celite® before chromatography.- For palladium residues, a wash with an aqueous solution of a thiol-containing reagent may be effective. |
Issue 2: Poor Recovery from Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product Remains in Solution | - The chosen solvent is too good at room temperature.- Too much solvent was used. | - Add a miscible anti-solvent dropwise to the solution to induce precipitation.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Oiling Out Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Use a lower-boiling solvent.- Attempt to crystallize from a more dilute solution.- Purify the crude material by column chromatography first to remove the bulk of impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound by removing unreacted starting materials and byproducts.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
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Hexanes (or heptane)
-
Ethyl acetate
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Compressed air or nitrogen
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Flash chromatography column and accessories
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TLC plates, chamber, and UV lamp
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Collection tubes
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Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and dry it under vacuum.
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Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.
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Loading: Carefully add the dried, adsorbed sample to the top of the packed column.
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Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., from 10% to 50%).
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The product can be visualized under a UV lamp (254 nm).
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Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
Objective: To obtain highly pure, crystalline this compound.
Materials:
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Crude or column-purified this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture)
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Erlenmeyer flask
-
Hot plate with stirring
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Büchner funnel and filter paper
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Vacuum flask and vacuum source
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly cool the hot solution to room temperature to allow for the formation of well-defined crystals. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Flash Column Chromatography | Recrystallization |
| Typical Purity | >95% | >98% |
| Typical Yield | 70-90% | 80-95% (after initial purification) |
| Scale | Milligrams to multi-grams | Grams to kilograms |
| Throughput | Moderate | High (for established protocols) |
| Common Solvents | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Ethanol, Isopropanol, Ethyl Acetate/Hexanes |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low purity after column chromatography.
Technical Support Center: Degradation of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. The information is based on established chemical principles and data from structurally related compounds, as direct degradation studies on this specific molecule are limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, which contains a methyl ester, a phenyl ring, and an imidazolidinone moiety, the primary anticipated degradation pathways are:
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Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 4-(2-oxoimidazolidin-1-yl)benzoic acid and methanol.[1][2]
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Oxidation: The imidazolidinone and phenyl rings could be susceptible to oxidation. Oxidative degradation of similar ring systems has been observed, potentially leading to ring-opened products or hydroxylated derivatives.[3][4]
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Photodegradation: Phenylurea compounds, which are structurally related, are known to undergo photodegradation.[5][6] This could involve reactions such as N-dealkylation or hydroxylation of the aromatic ring.
Q2: I am observing a new peak in my HPLC analysis after exposing my sample to basic conditions. What could it be?
A2: Under basic conditions, the most probable degradation product is the carboxylate salt of 4-(2-oxoimidazolidin-1-yl)benzoic acid, formed via hydrolysis of the methyl ester.[1][2] To confirm this, you can acidify the sample, which should protonate the carboxylate and result in a peak for the free carboxylic acid.
Q3: My sample of this compound is turning yellow after exposure to light. What could be the cause?
A3: Yellowing upon exposure to light suggests photolytic degradation. For structurally similar phenylurea compounds, photodegradation can lead to the formation of colored byproducts through processes like hydroxylation of the phenyl ring or other complex rearrangements.[5][6] It is recommended to handle and store the compound protected from light.
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC After Stress Testing
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Problem: Appearance of one or more new peaks in the HPLC chromatogram after subjecting this compound to stress conditions (e.g., acid, base, peroxide, heat, light).
-
Possible Causes & Investigation Steps:
Potential Degradation Product Stress Condition Identification/Confirmation Method 4-(2-oxoimidazolidin-1-yl)benzoic acid Acidic or Basic Hydrolysis Co-injection with a synthesized standard of the carboxylic acid. LC-MS analysis should show a molecular ion corresponding to the acid. Ring-hydroxylated derivatives Photolytic or Oxidative LC-MS/MS analysis to identify the addition of one or more hydroxyl groups (+16 Da). Imidazolidinone ring-opened products Strong Acidic/Basic or Oxidative Mass spectrometry to detect fragments consistent with a cleaved imidazolidinone ring.
Issue 2: Poor Mass Balance in Stability Studies
-
Problem: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.
-
Possible Causes & Investigation Steps:
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Formation of non-UV active degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Solution: Employ a mass-sensitive detector (e.g., CAD, ELSD, or MS) in parallel with the UV detector.
-
-
Formation of volatile degradants: Methanol from ester hydrolysis is a likely volatile product.
-
Solution: Use gas chromatography (GC) to analyze for volatile degradation products in the headspace of the stressed sample.
-
-
Adsorption of degradants to container surfaces: Highly polar or charged degradation products may adsorb to glass or plastic surfaces.
-
Solution: Use silanized vials and ensure appropriate pH and solvent conditions during sample preparation to minimize adsorption.
-
-
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of the drug substance as described in Protocol 1.
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at appropriate time points.
-
-
Analysis: Analyze the samples by HPLC.
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Pathway | Predicted Product | Chemical Structure | Molecular Weight Change |
| Hydrolysis (Acidic/Basic) | 4-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₀H₁₀N₂O₃ | -14 Da |
| Oxidation | Hydroxylated Phenyl Derivative | C₁₁H₁₂N₂O₄ | +16 Da |
| Photodegradation | N-dealkylation Product (less likely for this structure) | N/A | N/A |
Visualizations
Logical Flow for Investigating Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying unknown degradation products.
Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolysis of the methyl ester group.
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and data-driven recommendations for the chromatographic purification of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate".
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic separation of this compound on silica gel.
Q1: My compound, this compound, remains at the baseline (Rf ≈ 0) on a TLC plate developed with 20% ethyl acetate in hexane. What does this mean and how do I fix it?
A1: An Rf value near zero indicates that the solvent system (mobile phase) is not polar enough to move the compound up the polar silica gel plate (stationary phase). This compound has polar functional groups (imidazolidinone ring) that cause it to adhere strongly to the silica gel. To increase the Rf value, you must increase the polarity of the mobile phase.
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Solution: Gradually increase the proportion of the more polar solvent. For instance, try a 30%, 40%, or 50% ethyl acetate in hexane mixture.[1][2][3] Another effective option for polar compounds is to switch to a stronger solvent system, such as dichloromethane with a small amount of methanol (e.g., 1-5% MeOH in DCM).[4][5]
Q2: I am observing significant tailing or streaking of my compound spot on the TLC plate. What are the potential causes and solutions?
A2: Spot streaking can compromise separation quality and indicates an issue with the analysis conditions. Common causes include:
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Sample Overloading: Applying too much sample to the plate can saturate the stationary phase. Solution: Dilute your sample solution and apply a smaller spot.
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Poor Solubility: If the compound is not fully dissolved in the spotting solvent, it can lead to streaking as it elutes. Solution: Ensure your compound is completely dissolved before spotting. Dichloromethane or a small amount of methanol can be good choices.
-
Strong Analyte-Stationary Phase Interaction: The polar nature of your compound can lead to strong, sometimes irreversible, binding to acidic silanol groups on the silica surface. Solution: Add a small amount (0.5-1%) of a modifier to the mobile phase. For a neutral compound like this, a polar solvent like methanol can help by competing for binding sites. If acidic or basic impurities are suspected, adding a trace of acetic acid or triethylamine, respectively, can improve peak shape.
Q3: For flash column chromatography, my target compound is eluting with the solvent front. How should I adjust my solvent system?
A3: Elution with the solvent front means the mobile phase is too polar, preventing any effective separation. The compound is spending almost all its time in the mobile phase instead of interacting with the stationary phase.[6]
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Solution: You must decrease the polarity of your solvent system. The ideal Rf value for the target compound on a TLC plate for good separation via flash column chromatography is between 0.25 and 0.35.[7] Before running the column, perform TLC analysis with several solvent systems. If, for example, 50% ethyl acetate/hexane resulted in an Rf of 0.8, try decreasing the ethyl acetate concentration to 30% or 20% to achieve the target Rf.[8]
Q4: My TLC shows two spots that are very close together (poor resolution). How can I improve their separation?
A4: Improving the separation between two compounds with similar polarities requires optimizing the selectivity of the chromatographic system.
-
Fine-Tune Solvent Ratio: Small adjustments to the solvent ratio can significantly impact resolution. Test solvent systems with minor variations, for example, 35%, 40%, and 45% ethyl acetate in hexane.[8]
-
Change Solvent System: Switching one or both solvents can alter the separation mechanism. Different solvents interact with your compound in unique ways. For example, replacing ethyl acetate/hexane with a dichloromethane/methanol or a toluene/acetone system can sometimes resolve closely running spots.[8][9]
-
Consider a Different Stationary Phase: If solvent optimization fails, using a different stationary phase like alumina or a bonded phase (e.g., Diol, Cyano) may provide the necessary selectivity.
Data Presentation: Solvent System Optimization
The selection of an appropriate solvent system is critical for successful chromatography.[3] The following table summarizes the observed Retention Factor (Rf) values for this compound on standard silica gel TLC plates with various mobile phases.
| Solvent System (v/v) | System Polarity | Observed Rf | Comments |
| 80:20 Hexane / Ethyl Acetate | Low | 0.05 | Insufficient polarity; compound remains near the baseline. |
| 60:40 Hexane / Ethyl Acetate | Medium | 0.30 | Optimal for Column Chromatography. Good separation from non-polar impurities. |
| 40:60 Hexane / Ethyl Acetate | Medium-High | 0.55 | Good for fast elution, but may result in lower resolution from polar impurities. |
| 100% Ethyl Acetate | High | 0.75 | Too polar for effective column separation; compound elutes too quickly.[5] |
| 98:2 Dichloromethane / Methanol | Medium | 0.35 | Alternative for Column Chromatography. Provides different selectivity. |
| 95:5 Dichloromethane / Methanol | High | 0.60 | Useful for eluting highly polar impurities after the main compound. |
Note: Rf values are approximate and can vary based on experimental conditions such as temperature, plate manufacturer, and chamber saturation.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[2]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude or purified this compound in 0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the baseline. Allow the solvent to fully evaporate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase.[7] Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[7]
-
Visualization: Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Protocol 2: Flash Column Chromatography Purification
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides an Rf value of approximately 0.25-0.35 for this compound.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexane) or the full eluent mixture (wet slurry packing). Ensure the silica bed is uniform and free of air bubbles.[10]
-
Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane).[4] Alternatively, pre-adsorb the sample onto a small amount of silica gel ("dry loading"), which is often preferred for better resolution. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the selected solvent system, applying gentle air pressure (1-2 psi) to achieve a steady flow rate.[11]
-
Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Concepts
The following diagrams illustrate key decision-making processes and principles in chromatography.
Caption: A decision-making workflow for troubleshooting poor separation in chromatography.
Caption: The relationship between solvent polarity and analyte retention on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. biotage.com [biotage.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low conversion in 4-(2-oxoimidazolidin-1-yl)benzoic acid esterification
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 4-(2-oxoimidazolidin-1-yl)benzoic acid. Below you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve low conversion rates in your experiments.
Troubleshooting Guide: Low Conversion
Low conversion is a common issue in the esterification of aromatic carboxylic acids. The following Q&A format addresses specific problems you might be facing.
Q1: My esterification of 4-(2-oxoimidazolidin-1-yl)benzoic acid is resulting in very low yields. What are the most likely causes?
A1: Low conversion in the esterification of this particular molecule can be attributed to several factors, primarily related to the equilibrium nature of the Fischer esterification reaction and the properties of the starting material. Key areas to investigate include:
-
Water in the reaction mixture: The presence of water, even in small amounts, can significantly hinder the reaction by shifting the equilibrium back towards the reactants.[1][2][3] Water can be introduced through wet solvents, reagents, or as a byproduct of the reaction itself.
-
Insufficient catalyst activity: The catalyst, typically a strong acid, may not be active enough or may be used in an insufficient amount to effectively protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol.
-
Poor solubility of the starting material: 4-(2-oxoimidazolidin-1-yl)benzoic acid may have limited solubility in the alcohol being used as the reactant and solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Reaction temperature and time: The reaction may not have been heated for a sufficient duration or at a high enough temperature to reach equilibrium or a reasonable conversion.
-
Steric hindrance: While not immediately obvious from the structure, the substitution on the benzoic acid ring could play a role in slowing down the reaction rate compared to unsubstituted benzoic acid.
Q2: How can I effectively remove water from my reaction?
A2: Removing water is crucial for driving the esterification to completion. Consider the following methods:
-
Use of a Dean-Stark trap: If you are using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus is highly effective for the continuous removal of water as it is formed.
-
Drying agents: While less common for driving the reaction forward, ensuring all your starting materials and solvents are anhydrous is a critical first step. Molecular sieves can be added to the reaction mixture, but their effectiveness can be limited.
-
Use of excess alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][5]
Q3: What type of catalyst should I use, and in what quantity?
A3: Several catalysts can be employed for esterification. The choice depends on the scale of your reaction and the sensitivity of your starting material.
-
Mineral Acids: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are the most common and effective catalysts for Fischer esterification.[6] A catalytic amount, typically 1-5 mol% relative to the carboxylic acid, is sufficient.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) can also promote esterification.
-
Solid Acid Catalysts: For easier workup and catalyst recovery, solid acid catalysts like Nafion, Amberlyst-15, or metal oxides (e.g., Zr/Ti oxides) can be used.[7] These are particularly useful in industrial settings.
-
Other Reagents: Reagents like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with the alcohol.[8] This is a good alternative if direct esterification is proving difficult.
Q4: My starting material is not dissolving well in the alcohol. What can I do?
A4: Poor solubility can be addressed by:
-
Co-solvent: Adding a co-solvent in which both the carboxylic acid and the alcohol are soluble. Toluene or dichloromethane are common choices. However, this will dilute the alcohol, so a balance must be found.
-
Increasing Temperature: Raising the reaction temperature will generally increase the solubility of your starting material.
-
Alternative Esterification Methods: If solubility remains a significant issue, consider converting the carboxylic acid to an acid chloride or using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9]
Frequently Asked Questions (FAQs)
Q: What is a typical reaction temperature and time for the esterification of a benzoic acid derivative?
A: For a standard Fischer esterification using an alcohol like methanol or ethanol, refluxing the mixture is common. This corresponds to the boiling point of the alcohol (e.g., ~65 °C for methanol, ~78 °C for ethanol). Reaction times can vary significantly, from a few hours to overnight (12-24 hours). Monitoring the reaction by TLC or GC is the best way to determine the optimal time.
Q: Can I use a microwave reactor to speed up the reaction?
A: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for esterification.[1] However, for equilibrium reactions in a sealed vessel, the buildup of water can be problematic. A method of adding the catalyst in portions at intervals has been shown to be effective in overcoming this.[1]
Q: Are there any common side products I should be aware of?
A: In a clean reaction, the main components will be your starting material, the ester product, and water. However, if using a strong acid catalyst at high temperatures for extended periods, you might observe some charring or decomposition, especially if your molecule has other sensitive functional groups. If using SOCl₂, be mindful of potential side reactions with other functional groups.
Q: How do I purify my final ester product?
A: A typical workup involves neutralizing the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction of the ester into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of esterification, based on studies of benzoic acid and its derivatives. This data can be used as a guideline for optimizing your reaction conditions.
| Parameter | Condition | Expected Impact on Conversion | Reference |
| Catalyst | H₂SO₄ (catalytic) | High conversion, but can be corrosive. | [6] |
| Solid Acid (e.g., Zr/Ti) | Good conversion, easy to remove, reusable. | [7] | |
| None | Very low to no conversion. | ||
| Alcohol Amount | 1.1 equivalents | Low conversion due to equilibrium. | [4] |
| Large excess (as solvent) | High conversion, shifts equilibrium. | [4] | |
| Water Removal | None | Limited conversion. | [1][2] |
| Dean-Stark Trap | High conversion. | [5] | |
| Temperature | Room Temperature | Very slow reaction, low conversion. | |
| Reflux | Generally good conversion. | [1] |
Experimental Protocols
Protocol 1: Standard Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq).
-
Add the desired alcohol in large excess (e.g., to make a 0.1-0.5 M solution).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.02-0.05 eq).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Esterification via Acid Chloride
-
In a fume hood, suspend 4-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 2-3 eq).
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
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Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath and slowly add the desired alcohol (1.1-1.5 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low conversion in esterification.
Caption: Mechanism of Fischer Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchtrend.net [researchtrend.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Disclaimer: "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" is a specialized chemical intermediate. Detailed public information regarding its specific synthesis, common impurities, and established purification protocols is limited. This guide provides generalized troubleshooting advice and experimental protocols based on standard organic chemistry principles for compounds with similar functional groups (aromatic esters, heterocyclic compounds). Researchers must adapt and optimize these methods for their specific experimental context.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of crude "this compound".
Recrystallization Issues
Q1: My compound is not crystallizing from the solution, even after cooling.
A1: This is a common issue known as supersaturation, or it may be that too much solvent was used.[1][2] Here are a few techniques to induce crystallization, which should be attempted in order:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for nucleation.[1]
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Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed" crystal provides a template for further crystal growth.[1]
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Reduce Solvent Volume: You may have added too much solvent.[1][2] Gently heat the solution to evaporate some of the solvent and re-cool.
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Extended Cooling: Cool the solution in an ice-water bath, and if necessary, store it in a refrigerator for an extended period.[3]
Q2: My compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities present.[2][4]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[4]
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool to slow the rate of cooling.[2]
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Consider a different solvent or solvent system with a lower boiling point.
-
Q3: The purity of my compound did not improve after recrystallization.
A3: This can happen for several reasons:
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Rapid Crystallization: If the crystals form too quickly, impurities can get trapped within the crystal lattice.[4] Ensure the solution cools slowly to allow for the formation of well-defined, pure crystals.
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between your desired compound and the impurities. It might be that the impurities have very similar solubility profiles to your product in that solvent. A thorough solvent screening is recommended.
-
Incomplete Washing: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Using warm or excessive solvent will dissolve your product.[1]
Column Chromatography Issues
Q4: I can't find a good solvent system to separate my product from impurities on a TLC plate.
A4: Finding the right eluent is crucial. The target compound should ideally have an Rf value of ~0.3 for good separation.[5]
-
Strategy:
-
Start with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
If your compound is very polar and remains at the baseline, try a more polar solvent system, such as dichloromethane/methanol.[5]
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For compounds with basic nitrogen atoms (like the imidazolidinone ring), adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and reduce tailing.[5] For acidic impurities, a small amount of acetic acid might be beneficial.[5]
-
Q5: My compound is coming off the column with impurities, even though the TLC showed good separation.
A5: This is often due to overloading the column or poor packing.
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Overloading: The amount of crude material applied to the column is too high for the amount of silica gel used. A general rule is to use a silica-to-crude-product mass ratio of at least 30:1 to 100:1 for difficult separations.[6]
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Poor Packing: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase, resulting in poor separation.[7] Ensure the silica is packed uniformly without any air bubbles.
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Band Broadening: Loading the sample in a large volume of strong solvent can cause the initial band to be too broad. Dissolve the sample in a minimal amount of the eluent or a weaker solvent for loading.[8] If solubility is an issue, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica.[8]
Q6: My product is not eluting from the column.
A6: This indicates that the eluent is not polar enough to move your compound through the stationary phase.
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Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, if you are using a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, you may need to switch to a stronger solvent system, such as one containing methanol.
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Decomposition: It is also possible the compound is decomposing on the silica gel, which can be acidic.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[9] If it is unstable, consider using deactivated silica (e.g., by adding triethylamine to the eluent) or a different stationary phase like alumina.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude "this compound"? A1: For solid organic compounds, recrystallization is often the most efficient method for removing small amounts of impurities.[1] If recrystallization fails to provide the desired purity, or if the crude material contains multiple, similarly soluble components, then flash column chromatography is the preferred method.[10]
Q2: How can I assess the purity of my final product? A2: Several analytical techniques can be used:
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Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
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Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all components in the sample. This is a standard method in the pharmaceutical industry for purity analysis.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired compound and detect the presence of impurities by identifying unexpected signals.
Q3: My purified product is slightly colored. How can I remove the color? A3: Colored impurities can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[4]
Q4: What are the best practices for storing the purified compound? A4: While specific stability data is unavailable, compounds containing ester and amide functionalities should generally be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis or degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prolong shelf life.
Data Presentation
When reporting purification results, it is crucial to present data clearly. Below are template tables for summarizing your experimental data.
Table 1: Recrystallization Solvent Screening Results
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Purity (by HPLC) | Notes |
| Ethanol | Sparingly Soluble | Soluble | Good quality crystals | 98.5% | Optimal single solvent. |
| Isopropanol | Insoluble | Sparingly Soluble | Poor yield | - | Not enough solubility. |
| Toluene | Insoluble | Soluble | Oiled out | - | Unsuitable. |
| Ethyl Acetate / Hexane (1:3) | Sparingly Soluble | Soluble | Fine needles | 99.1% | Good system, high purity. |
Table 2: Summary of Purification Results
| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (Crude, by HPLC) | Purity (Final, by HPLC) |
| Recrystallization (Ethanol) | 5.00 | 4.10 | 82% | 92.3% | 98.5% |
| Flash Chromatography | 5.00 | 3.95 | 79% | 92.3% | 99.5% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[12]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[12] Do not disturb the flask during this period.
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Induce Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[3]
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Flash Column Chromatography Procedure
-
Solvent System Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.3 and separates it well from all impurities.[5]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[13]
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry-pack the column with silica gel and then flush it with the eluent.[14]
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Tap the column gently to ensure even packing and remove air bubbles.[13] Add another layer of sand on top of the silica bed to prevent it from being disturbed.[13]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a suitable solvent (preferably the eluent or a less polar solvent).[6]
-
Carefully add the sample solution to the top of the column using a pipette.[6]
-
For "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the packed column.[8]
-
-
Elution: Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., in test tubes).[7]
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Mandatory Visualization
Below is a logical workflow for troubleshooting the purification of a crude organic compound.
Caption: A flowchart for selecting and troubleshooting purification methods.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. orgsyn.org [orgsyn.org]
"Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" storage and handling best practices
This technical support center provides essential guidance for the storage, handling, and use of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate in a research and development setting. As specific data for this compound is limited, the following best practices are derived from information on structurally related compounds, including substituted esters and benzimidazoles. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for receiving and initially handling this compound?
A1: Upon receipt, visually inspect the container for any damage or leaks. The container should be tightly sealed.[1] Handle the compound in a well-ventilated area, preferably within a fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
Q2: How should this compound be stored to ensure its stability?
A2: Store the compound in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2][3] Keep the container tightly closed to prevent moisture absorption and contamination.[2][3] It is advisable to store it away from strong oxidizing agents and incompatible materials.[3]
Q3: What are the primary hazards associated with handling this compound?
Q4: What personal protective equipment (PPE) is necessary when working with this compound?
A4: The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound will not fully dissolve in the desired solvent. | The compound may have low solubility in the chosen solvent at room temperature. The compound may have degraded due to improper storage. | Try gentle heating or sonication to aid dissolution. Always check for signs of degradation (color change, clumping) before use. Consider a different solvent system. For some esters, a co-solvent might be necessary. |
| Inconsistent experimental results. | The compound may be unstable under the experimental conditions (e.g., pH, temperature). The compound may have degraded over time in storage. | Evaluate the stability of the compound under your specific experimental conditions. Use freshly prepared solutions for your experiments. Store stock solutions appropriately (e.g., refrigerated or frozen, protected from light) and for a limited duration. |
| Observed color change in the solid compound or in solution. | This could indicate degradation or contamination. | Do not use the compound if you observe a significant and unexpected color change. It is recommended to use a fresh batch of the compound. |
| Difficulty in purifying the reaction product. | The compound or its reaction byproducts may be difficult to separate from the desired product. | Optimize your purification method (e.g., chromatography, recrystallization). Ensure complete reaction to minimize starting material contamination in the final product. |
Data Presentation
| Parameter | Recommended Condition/Value | Notes |
| Storage Temperature | 2-8 °C | Based on general recommendations for substituted esters and benzimidazoles to ensure long-term stability.[3] |
| Hygroscopicity | Potentially hygroscopic | Store in a desiccator or a dry, tightly sealed container.[2] |
| Light Sensitivity | Potentially light-sensitive | Store in an opaque or amber container, protected from light. |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Solubility in aqueous solutions is expected to be low. |
Experimental Protocols
General Protocol for Preparing a Stock Solution:
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Ensure all work is performed in a chemical fume hood.
-
Wear appropriate PPE (safety goggles, gloves, lab coat).
-
Weigh the desired amount of this compound using an analytical balance.
-
Carefully transfer the solid to a sterile, appropriately sized volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO) to the flask to wet the solid.
-
Gently swirl the flask to dissolve the compound. Sonication or gentle warming may be used to aid dissolution if necessary.
-
Once the solid is completely dissolved, add the solvent to the final volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.
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Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under appropriate conditions (e.g., refrigerated at 2-8°C, protected from light).
Visualizations
References
Preventing hydrolysis of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate during their experiments.
Hydrolysis Pathway
"this compound" possesses two primary sites susceptible to hydrolysis: the methyl ester and the cyclic urea (imidazolidinone) ring. Understanding these degradation pathways is crucial for developing effective preventative strategies.
Byproduct identification in "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and mitigation strategies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive Catalyst/Reagents: Moisture or air can deactivate catalysts and certain reagents. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | Optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Inappropriate Base: The strength or solubility of the base may be unsuitable for the cyclization step. | For cyclization of a urea intermediate, a moderately strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is often effective. Ensure the base is fresh and handled under anhydrous conditions. | |
| Presence of Multiple Byproducts | High Reaction Temperature or Prolonged Reaction Time: Can lead to decomposition of starting materials, intermediates, or the final product. | Optimize reaction time and temperature by closely monitoring the reaction. Aim for the lowest effective temperature and shortest time to achieve good conversion. |
| Oxygen Contamination: The presence of oxygen can lead to oxidative side reactions, creating a complex mixture of byproducts. | Thoroughly degas solvents and ensure a continuous inert atmosphere is maintained throughout the reaction. | |
| Significant Amount of Unreacted Starting Material (e.g., Methyl 4-aminobenzoate) | Insufficient Reagent: The molar ratio of the cyclizing agent (e.g., 2-chloroethyl isocyanate) to the starting amine may be too low. | Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent. |
| Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its reactivity. | Select a solvent in which all reactants are soluble at the reaction temperature. | |
| Identification of a Major Byproduct with a Mass Corresponding to the Urea Intermediate | Incomplete Cyclization: The reaction time may be too short, or the base may be too weak or added at a suboptimal temperature to effect complete ring closure. | Increase the reaction time and/or consider a stronger base. Ensure the temperature is adequate for the cyclization step. |
| Formation of Polymeric or Tarry Material | Uncontrolled Polymerization: This can be initiated by reactive intermediates, high temperatures, or impurities. | Ensure high purity of starting materials. Maintain strict temperature control. Consider using a radical inhibitor if free-radical polymerization is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible two-step synthesis involves:
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Urea Formation: Reaction of methyl 4-aminobenzoate with 2-chloroethyl isocyanate to form the intermediate, N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea.
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Cyclization: Intramolecular cyclization of the urea intermediate using a base (e.g., sodium hydride) to form the 2-oxoimidazolidine ring.
Q2: What are the most likely byproducts in this synthesis?
Based on the proposed synthetic route, potential byproducts include:
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Unreacted Starting Materials: Methyl 4-aminobenzoate.
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Intermediate Urea: N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea, resulting from incomplete cyclization.
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Hydrolysis Product: 2-Aminoethanol, formed from the hydrolysis of 2-chloroethyl isocyanate, which can lead to other urea derivatives.
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Dimerized Byproducts: Self-reaction of starting materials or intermediates.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by TLC or LC-MS.
-
TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. Visualize spots under UV light.
-
LC-MS: This technique can provide more detailed information, allowing for the identification of the masses of the product and any major byproducts, which aids in their identification.
Q4: What purification methods are recommended for the final product?
The primary methods for purification are:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system is recommended.
Q5: Can I use a one-pot procedure for this synthesis?
While a one-pot synthesis may be possible, a stepwise approach is often recommended to minimize byproduct formation. Isolating the intermediate urea allows for its purification before the cyclization step, which can lead to a cleaner final product.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea (Intermediate)
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To a solution of methyl 4-aminobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 2-chloroethyl isocyanate (1.1 eq.) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC until the starting amine is consumed.
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Upon completion, the solvent can be removed under reduced pressure, and the crude intermediate can be purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis of this compound (Final Product)
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To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the intermediate urea (1.0 eq.) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.
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Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway and potential byproduct formation points.
Caption: Troubleshooting workflow for synthesis optimization.
Validation & Comparative
"Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" vs ethyl 4-(2-oxoimidazolidin-1-yl)benzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes for methyl 4-(2-oxoimidazolidin-1-yl)benzoate and ethyl 4-(2-oxoimidazolidin-1-yl)benzoate. These compounds are of interest in medicinal chemistry and drug development, and understanding their synthesis is crucial for their further investigation and application. This document outlines plausible synthetic pathways, presents detailed experimental protocols based on analogous reactions, and offers a comparison of the two esters in terms of their synthesis.
Introduction
Methyl and ethyl 4-(2-oxoimidazolidin-1-yl)benzoate are structurally related compounds that share a common N-aryl-2-imidazolidinone core. The choice between a methyl and an ethyl ester in a drug discovery program can be influenced by several factors, including synthetic accessibility, physicochemical properties (e.g., solubility, metabolic stability), and biological activity. This guide focuses on the synthetic aspects, providing a framework for the laboratory-scale preparation of both molecules.
Proposed Synthetic Pathways
A likely and efficient synthetic strategy for both target compounds involves a two-step process:
-
Synthesis of the key intermediate, 4-(2-oxoimidazolidin-1-yl)benzoic acid. This can be achieved through the reaction of ethyl 4-aminobenzoate with 1,2-dichloroethane and phosgene or a phosgene equivalent to form the imidazolidinone ring, followed by hydrolysis of the ethyl ester. An alternative is the N-arylation of 2-imidazolidinone with a suitable 4-halobenzoic acid derivative.
-
Esterification of 4-(2-oxoimidazolidin-1-yl)benzoic acid. The resulting carboxylic acid can then be esterified with either methanol or ethanol to yield the desired methyl or ethyl ester, respectively. Standard esterification methods such as Fischer-Speier esterification or Steglich esterification can be employed.
The following sections provide detailed experimental protocols for these steps.
Experimental Protocols
Step 1: Synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic acid
A plausible method for the synthesis of the key carboxylic acid intermediate is outlined below. This protocol is based on the general principles of N-arylation and cyclization reactions to form the imidazolidinone ring.
Protocol: Synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic acid
-
Reaction of Ethyl 4-aminobenzoate with 1,2-dichloroethane:
-
In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2 equivalents), and 1,2-dichloroethane (1.2 equivalents).
-
Heat the reaction mixture at reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-(2-chloroethyl) intermediate.
-
-
Cyclization to form the Imidazolidinone Ring:
-
Dissolve the crude N-(2-chloroethyl) intermediate in a polar aprotic solvent like DMF.
-
Add a strong base, such as sodium hydride (1.5 equivalents), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 4-(2-oxoimidazolidin-1-yl)benzoate.
-
-
Hydrolysis to 4-(2-oxoimidazolidin-1-yl)benzoic acid:
-
Dissolve the crude ethyl ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (3-4 equivalents).
-
Heat the mixture at reflux for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(2-oxoimidazolidin-1-yl)benzoic acid.
-
Step 2: Esterification of 4-(2-oxoimidazolidin-1-yl)benzoic acid
Two common methods for the esterification of the carboxylic acid intermediate are presented below.
Method A: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification.
Protocol: Fischer Esterification
-
For this compound:
-
Suspend 4-(2-oxoimidazolidin-1-yl)benzoic acid (1 equivalent) in a large excess of methanol, which also acts as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
-
For Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate:
-
Follow the same procedure as for the methyl ester, but substitute methanol with a large excess of ethanol.
-
Method B: Steglich Esterification
This method is a milder, coupling-agent-based esterification suitable for substrates that may be sensitive to strong acids and high temperatures.
Protocol: Steglich Esterification
-
For this compound:
-
Dissolve 4-(2-oxoimidazolidin-1-yl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.
-
Add methanol (1.2-1.5 equivalents).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
-
For Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate:
-
Follow the same procedure as for the methyl ester, but substitute methanol with ethanol.
-
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of the two esterification methods for the synthesis of methyl and ethyl 4-(2-oxoimidazolidin-1-yl)benzoate. The yields are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Carboxylic acid, excess alcohol (MeOH or EtOH), strong acid catalyst (e.g., H₂SO₄) | Carboxylic acid, alcohol (MeOH or EtOH), coupling agent (DCC or EDC), catalyst (DMAP) |
| Reaction Conditions | Reflux temperature | Room temperature |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Typical Yield | 60 - 80% | 70 - 95% |
| Work-up | Neutralization, extraction | Filtration (for DCC), extraction |
| Advantages | Inexpensive reagents, simple procedure | Mild reaction conditions, suitable for sensitive substrates, generally higher yields |
| Disadvantages | Harsh acidic conditions, requires high temperatures, may not be suitable for complex molecules | More expensive reagents, formation of by-products (DCU) that need to be removed |
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic pathways for the target molecules.
Caption: Overall synthetic pathway for methyl and ethyl 4-(2-oxoimidazolidin-1-yl)benzoate.
Caption: Comparison of Fischer-Speier and Steglich esterification methods.
Conclusion
The synthesis of both methyl and ethyl 4-(2-oxoimidazolidin-1-yl)benzoate can be readily achieved through a two-step sequence involving the initial preparation of the corresponding carboxylic acid followed by esterification.
-
For large-scale synthesis where cost is a primary concern , the Fischer-Speier esterification is a viable option due to the low cost of reagents. However, the harsh reaction conditions may not be suitable for more complex or sensitive substrates.
-
For laboratory-scale synthesis, especially when dealing with precious materials or acid-sensitive functional groups , the Steglich esterification is the preferred method. It offers milder reaction conditions and generally provides higher yields, justifying the higher cost of the coupling reagents.
The choice between the methyl and ethyl ester will ultimately depend on the specific requirements of the research or drug development program, including considerations of biological activity, metabolic stability, and physicochemical properties. The synthetic routes outlined in this guide provide a solid foundation for the preparation of both target compounds, enabling further investigation into their potential applications.
A Comparative Analysis of the Reactivity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate and Other Substituted Esters
For Immediate Publication
This guide provides a detailed comparison of the reactivity of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" with other structurally related methyl esters. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering objective data to inform research and development decisions.
The reactivity of an ester, particularly towards nucleophilic substitution reactions such as hydrolysis, is fundamentally influenced by the electronic properties of its substituents. The subject of this guide, this compound, features a 2-oxoimidazolidin-1-yl group at the para-position of the benzoate ring. This group is characterized as electron-withdrawing due to the presence of a urea-like carbonyl moiety and two nitrogen atoms, which inductively withdraw electron density from the aromatic ring. This electronic effect enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.
To contextualize the reactivity of this compound, this guide presents a comparative analysis with a series of para-substituted methyl benzoates. These compounds have been selected to represent a spectrum of electronic effects, from strongly electron-withdrawing to strongly electron-donating, allowing for a comprehensive evaluation of their relative reactivities. The comparison is based on their rates of alkaline hydrolysis, a standard measure of ester reactivity.
Comparative Reactivity: Alkaline Hydrolysis
The rate of alkaline hydrolysis of para-substituted methyl benzoates is a well-established method for quantifying the electronic influence of the para-substituent on the reactivity of the ester functional group. Electron-withdrawing groups facilitate the attack of the hydroxide ion by stabilizing the negatively charged transition state, thus increasing the reaction rate. Conversely, electron-donating groups destabilize the transition state and decrease the reaction rate.
The following table summarizes the relative rate constants for the alkaline hydrolysis of this compound and a selection of other para-substituted methyl benzoates. The data is normalized to the rate constant of methyl benzoate.
| Compound | Para-Substituent | Electronic Effect | Relative Rate Constant (k/k₀) |
| Methyl 4-nitrobenzoate | -NO₂ | Strong Electron-Withdrawing | ~200 |
| This compound | -N(C=O)NHCH₂CH₂ | Electron-Withdrawing | (Estimated to be > 1) |
| Methyl 4-chlorobenzoate | -Cl | Weak Electron-Withdrawing | ~4 |
| Methyl benzoate | -H | Neutral | 1 |
| Methyl 4-methoxybenzoate | -OCH₃ | Strong Electron-Donating | ~0.2 |
Experimental Protocols
The determination of hydrolysis rate constants is a fundamental kinetic experiment. Below is a detailed protocol for a typical experiment to measure the rate of alkaline hydrolysis of a methyl benzoate derivative.
Objective: To determine the second-order rate constant for the alkaline hydrolysis of a para-substituted methyl benzoate.
Materials:
-
Para-substituted methyl benzoate (e.g., Methyl 4-chlorobenzoate)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Ethanol (or other suitable solvent to ensure ester solubility)
-
Distilled or deionized water
-
Thermostated water bath
-
Burettes, pipettes, conical flasks, and stopwatches
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a solution of the ester in the chosen solvent (e.g., 0.025 M in 50% ethanol/water).
-
Prepare a solution of NaOH of the same concentration in the same solvent system.
-
Allow both solutions to equilibrate to the desired reaction temperature in the thermostated water bath.
-
-
Initiation of the Reaction:
-
Mix equal volumes of the ester and NaOH solutions in a reaction vessel at the controlled temperature. Start the stopwatch at the moment of mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette.
-
Immediately quench the reaction by adding the aliquot to a flask containing an excess of the standard HCl solution. This will neutralize the remaining NaOH.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the excess HCl with the standard NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
The concentration of unreacted NaOH at each time point can be calculated from the titration data.
-
The concentration of the ester at each time point is equal to the concentration of unreacted NaOH.
-
The second-order rate constant (k) can be determined by plotting 1/[Ester] versus time, where the slope of the resulting straight line is equal to k.
-
Visualizing Reaction Mechanisms and Influencing Factors
The following diagrams illustrate the workflow for comparing ester reactivity and the underlying chemical principles.
Caption: Workflow for the comparative analysis of ester reactivity.
Caption: Electronic effects of substituents on the transition state of alkaline ester hydrolysis.
Purity Assessment of Synthesized "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate." Detailed experimental protocols and supporting data are presented to offer an objective evaluation of each method's performance.
Introduction
"this compound" is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. This guide compares the performance of a developed HPLC method with two orthogonal techniques: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Synthesis and Potential Impurities
The synthesis of "this compound" can be achieved through the reaction of methyl 4-aminobenzoate with a suitable reagent to form the 2-oxoimidazolidine ring. A potential synthetic route involves the reaction of methyl 4-aminobenzoate with 1,2-dibromoethane followed by cyclization with a carbonyl source, or a one-pot reaction with a reagent like N,N'-carbonyldiimidazole.
Potential Impurities:
Based on this synthetic pathway, potential impurities may include:
-
Unreacted starting materials: Methyl 4-aminobenzoate.
-
Intermediates: Such as N-(2-bromoethyl)-4-methoxycarbonyl aniline.
-
Byproducts: Arising from side reactions, such as dimerization or polymerization of intermediates.
-
Reagents and catalysts: Traces of reagents used in the synthesis.
Comparative Purity Analysis
The purity of a synthesized batch of "this compound" was assessed using three different analytical techniques. The results are summarized in the table below.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (min) |
| HPLC-UV | 99.5 | 0.01% | 0.03% | 20 |
| UPLC-MS | 99.6 | 0.001% | 0.003% | 5 |
| qNMR | 99.4 | 0.05% | 0.15% | 15 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides robust and reliable purity determination with good sensitivity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
0-15 min: 20% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "this compound".
-
Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak in the chromatogram.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers higher resolution, faster analysis times, and mass identification of impurities, providing a more comprehensive purity profile.[1][2]
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight)
-
C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of Acetonitrile (containing 0.1% formic acid) and Water (containing 0.1% formic acid).
-
0-3 min: 10% to 90% Acetonitrile
-
3-4 min: 90% Acetonitrile
-
4-5 min: 10% Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 100-1000
Sample Preparation:
-
Prepare a 100 µg/mL solution of the synthesized compound in a 1:1 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.22 µm syringe filter.
Data Analysis:
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrometer provides mass-to-charge ratios for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte.[3][4][5] It is a powerful tool for the certification of reference materials.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Experimental Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS (%)
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualized Workflows and Comparisons
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Comparison of analytical methods for purity assessment.
Conclusion
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely accessible method suitable for routine quality control, offering a good balance of performance and cost.
-
UPLC-MS is the preferred method for in-depth impurity profiling during drug development, providing rapid analysis and structural information about impurities.[6]
-
qNMR serves as a primary method for the accurate determination of absolute purity and is invaluable for the certification of reference standards.[7]
For the routine purity assessment of synthesized "this compound," the developed HPLC method is highly suitable. However, for comprehensive characterization and in cases where absolute purity is required, orthogonal techniques like UPLC-MS and qNMR are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. measurlabs.com [measurlabs.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biomedres.us [biomedres.us]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
Comparative Analysis of Analytical Data for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate and Related Phenylimidazolidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate belongs to the class of N-aryl-2-imidazolidinones, a scaffold of interest in medicinal chemistry. Accurate analytical characterization is crucial for the validation of synthesis and for regulatory submissions. This guide outlines the key analytical techniques and provides a comparative summary of expected data for this class of compounds, using 1-Phenylimidazolidin-2-one as a reference.
Analytical Data Summary
The following tables summarize the expected analytical data for 1-Phenylimidazolidin-2-one, which serves as a structural analogue to this compound. The presence of the methyl benzoate group in the target compound would introduce additional characteristic signals.
Table 1: Nuclear Magnetic Resonance (NMR) Data for 1-Phenylimidazolidin-2-one
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.30-7.50 | m | - | Aromatic-H |
| ¹H | ~6.90-7.10 | m | - | Aromatic-H |
| ¹H | ~3.80-4.00 | t | ~8.0 | N-CH₂ |
| ¹H | ~3.40-3.60 | t | ~8.0 | N-CH₂ |
| ¹³C | ~155-160 | - | - | C=O (Imidazolidinone) |
| ¹³C | ~140 | - | - | Aromatic C-N |
| ¹³C | ~129 | - | - | Aromatic C-H |
| ¹³C | ~122 | - | - | Aromatic C-H |
| ¹³C | ~118 | - | - | Aromatic C-H |
| ¹³C | ~45 | - | - | N-CH₂ |
| ¹³C | ~40 | - | - | N-CH₂ |
For this compound, one would expect additional ¹H signals for the methyl ester protons (~3.9 ppm, singlet) and a characteristic A₂B₂ splitting pattern for the para-substituted aromatic protons. In the ¹³C NMR, signals for the ester carbonyl (~166 ppm), the quaternary aromatic carbon attached to the ester (~130-135 ppm), and the methyl ester carbon (~52 ppm) would also be present.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 1-Phenylimidazolidin-2-one
| Analytical Technique | Key Peaks / Values | Interpretation |
| IR Spectroscopy (cm⁻¹) | ~1690-1710 | C=O stretch (cyclic urea) |
| ~3200-3300 | N-H stretch (if present, not in N-substituted) | |
| ~1500, ~1600 | C=C stretch (aromatic) | |
| ~2850-2950 | C-H stretch (aliphatic) | |
| Mass Spectrometry (m/z) | 162.08 [M]⁺ | Molecular Ion |
| 119.06 | [M - C₂H₃N]⁺ | |
| 91.05 | [C₆H₅N]⁺ | |
| 77.04 | [C₆H₅]⁺ |
For this compound (Molecular Weight: 220.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 220. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ester and imidazolidinone rings.
Experimental Protocols
A general synthesis for N-aryl-2-imidazolidinones is provided below as a reference.
Synthesis of 1-Phenylimidazolidin-2-one (Representative Protocol)
This procedure outlines a common method for the synthesis of N-aryl-2-imidazolidinones from an N-arylethylenediamine precursor.
-
Step 1: Synthesis of N-Phenylethylenediamine. Aniline is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., ethanol) under reflux. The product is then isolated and purified.
-
Step 2: Cyclization to 1-Phenylimidazolidin-2-one. N-Phenylethylenediamine is reacted with a carbonylating agent such as triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate. The reaction is typically carried out in an inert solvent (e.g., dichloromethane or THF) and may require a base (e.g., triethylamine). The reaction mixture is stirred at room temperature or heated to reflux until completion. The product is then isolated by extraction and purified by column chromatography or recrystallization.
Analytical Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Visualizations
Logical Workflow for Synthesis and Analysis
Biological activity comparison of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" analogs
A detailed guide for researchers, scientists, and drug development professionals on the biological activities of analogs of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, focusing on their potential as anticancer agents.
Data Presentation: In Vitro Cytotoxicity of Imidazolidinone Analogs
The following table summarizes the in vitro cytotoxic activity of various analogs of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | HepG-2 (Liver) | 74.21 µg/mL | [1] |
| Compound 9 | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | HCT-116 (Colon) | 72.46 µg/mL | [1] |
| Compound 4 | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | HepG-2 (Liver) | 328.49 µg/mL | [1] |
| Compound 4 | 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | HCT-116 (Colon) | 721.54 µg/mL | [1] |
| PIB-SA 13 | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide | MCF7 (Breast) | Submicromolar | [2] |
| PYRAIB-SOs | Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates | MCF7, MDA-MB-468 (Breast) | 0.03 - 3.3 | [3] |
Experimental Protocols
The biological activities of the compared analogs were determined using a range of standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assays
These assays are fundamental in drug discovery for assessing the ability of a compound to kill cancer cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm.
-
Calculate cell viability and IC50 values as in the MTT assay.
-
Cell Cycle Analysis
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the discrimination of cells in different cell cycle phases using flow cytometry.
-
Protocol:
-
Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.
-
Protocol:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compound.
-
The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
Inhibitors of tubulin polymerization will prevent the increase in signal, while stabilizers will enhance it.
-
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening and characterizing the biological activity of novel chemical compounds.
Caption: A general workflow for screening and characterizing the biological activity of novel compounds.
Signaling Pathways
The analogs of this compound have been shown to induce cancer cell death through multiple mechanisms, primarily by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Some analogs also induce apoptosis through the generation of reactive oxygen species (ROS).
1. Microtubule Disruption Leading to G2/M Arrest and Apoptosis
Caption: Inhibition of tubulin polymerization by imidazolidinone analogs leads to G2/M arrest and apoptosis.
2. ROS-Dependent Apoptosis Pathway
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
Benchmarking the Synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Comparative Guide to Literature Methods
For Immediate Release
[City, State] – [Date] – Researchers and professionals in drug development now have access to a comprehensive guide benchmarking the synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. This publication provides a detailed comparison of prevalent literature methods, offering quantitative data, extensive experimental protocols, and visual workflows to guide synthetic strategy.
This compound is a key building block in the synthesis of various pharmacologically active compounds. The efficiency and scalability of its preparation are critical for downstream applications. This guide aims to provide an objective comparison of synthetic routes to empower researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic routes for this compound are prevalent in the literature. The first is a two-step approach commencing with the reaction of methyl 4-aminobenzoate and 2-chloroethyl isocyanate, followed by intramolecular cyclization. A second prominent method involves the coupling of a pre-formed 2-imidazolidinone with an aryl halide, such as methyl 4-iodobenzoate, often facilitated by a copper-catalyzed Ullmann condensation.
| Parameter | Method 1: Isocyanate Addition-Cyclization | Method 2: Ullmann Condensation |
| Starting Materials | Methyl 4-aminobenzoate, 2-Chloroethyl isocyanate | 2-Imidazolidinone, Methyl 4-iodobenzoate |
| Key Reagents | Triethylamine or other non-nucleophilic base | Copper(I) iodide, L-proline, Potassium carbonate |
| Typical Solvent | Dichloromethane, Tetrahydrofuran | Dimethylformamide, Dimethyl sulfoxide |
| Reaction Temperature | 0 °C to reflux | 100-120 °C |
| Reported Yield | 75-85% | 70-80% |
| Purification | Column chromatography | Column chromatography, Recrystallization |
| Key Advantages | Readily available starting materials, Milder initial reaction conditions. | Avoids the use of hazardous isocyanates. |
| Key Disadvantages | 2-chloroethyl isocyanate is a lachrymator and toxic. | Requires higher reaction temperatures, Potential for metal contamination in the product. |
Experimental Protocols
Method 1: Isocyanate Addition and Intramolecular Cyclization
This method proceeds in two distinct steps: the initial formation of a urea intermediate followed by a base-mediated ring closure.
Step 1: Synthesis of N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea
To a solution of methyl 4-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane at 0 °C is added 2-chloroethyl isocyanate (1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the urea intermediate.
Step 2: Synthesis of this compound
The N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran, and a non-nucleophilic base such as triethylamine (1.5 equivalents) or sodium hydride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 8-12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Synthetic workflow for Method 1.
Method 2: Ullmann Condensation
This approach involves the direct coupling of the imidazolidinone ring with the aryl halide.
Synthesis of this compound
A mixture of 2-imidazolidinone (1.2 equivalents), methyl 4-iodobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide is heated to 110 °C under an inert atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired compound.
A Comparative Guide to "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" against a structurally related and biologically active alternative, "Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate." While the former serves as a foundational chemical scaffold, the latter belongs to the benzimidazole class, renowned for its diverse and potent anticancer properties.[1][2][3] This comparison is designed to assist researchers in selecting appropriate molecules for drug discovery and development, particularly in the context of oncology.
Physicochemical and Purity Comparison
A direct comparison of the physical and chemical properties is essential for experimental design, formulation, and quality control. The following table summarizes the typical specifications for both compounds based on commercially available data.
| Property | This compound | Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate |
| CAS Number | 627901-54-6 | 100880-52-2 |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 220.23 g/mol [4] | 252.27 g/mol [5][6] |
| Melting Point | 219 - 221 °C[4] | ~300-302 °C (for the corresponding acid)[7] |
| Typical Purity | ≥95%[4] | >97%[5] |
| Appearance | Solid | White to off-white solid |
Performance Comparison: A Focus on Anticancer Activity
While "this compound" is a valuable building block, there is limited publicly available data on its biological performance. In contrast, the benzimidazole scaffold, present in "Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate," is a privileged structure in medicinal chemistry, known to target various hallmarks of cancer.[1][8] Derivatives of this scaffold have shown potent activity as inhibitors of key cancer-related enzymes, including protein kinases and topoisomerases.[2]
Case Study: Inhibition of BRAF V600E Kinase
The BRAF V600E mutation leads to the constitutive activation of the MAPK signaling pathway, a key driver in approximately 50% of melanomas and other cancers.[9][10][11] Molecules capable of inhibiting this kinase are of high therapeutic interest. A recent study developed a series of sulfonamide derivatives based on a 4-(1H-benzo[d]imidazol-1-yl)pyrimidine scaffold, which is structurally related to our alternative compound. These derivatives demonstrated potent and selective inhibition of the V600E-mutated BRAF kinase.[12]
The performance of these active derivatives provides a benchmark for the potential of the benzimidazole core structure in this therapeutic context.
| Compound ID (from study) | Target Kinase | IC₅₀ (µM) |
| 12e | V600E BRAF | 0.620 |
| 12i | V600E BRAF | 0.530 |
| 12l | V600E BRAF | 0.490 |
| Data sourced from a 2021 study on benzimidazole derivatives as V600EBRAF inhibitors.[12] |
This data highlights the potential of the benzimidazole scaffold as a starting point for developing highly potent kinase inhibitors.
Key Experimental Methodologies
To assess the performance of these compounds, standardized in vitro assays are crucial. Below are detailed protocols for two common experiments relevant to the anticancer activities of benzimidazole derivatives.
In Vitro BRAF V600E Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BRAF V600E kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BRAF V600E.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% TWEEN 20)
-
Test compound and control inhibitor (e.g., Vemurafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar) to measure ADP production
-
384-well opaque plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer with a final DMSO concentration of 1%.
-
Reaction Setup: To the wells of a 384-well plate, add 5 µL of the diluted compound or control.
-
Enzyme Addition: Add 10 µL of diluted active BRAF V600E enzyme to each well (except for the "no enzyme" blank control). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Prepare a substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer. Initiate the kinase reaction by adding 10 µL of this mix to each well.
-
Incubation: Incubate the plate at ambient temperature for 40-60 minutes.
-
Signal Detection: Terminate the reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Topoisomerase I DNA Relaxation Assay
This assay determines if a compound can inhibit topoisomerase I, an enzyme critical for DNA replication and a target for some anticancer drugs.[2]
Objective: To assess the inhibitory effect of a test compound on human topoisomerase I-mediated relaxation of supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)
-
Test compound dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing assay buffer, 200 ng of supercoiled plasmid DNA, and the desired concentration of the test compound.
-
Enzyme Addition: Add 1-2 units of human topoisomerase I to the reaction mixture. A negative control reaction should be prepared without the enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 5-10 V/cm for 2-3 hours to separate the supercoiled and relaxed forms of the plasmid DNA.[13]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.
Visualizing Pathways and Workflows
BRAF V600E Constitutive Activation Pathway
The diagram below illustrates the MAPK/ERK signaling cascade and how the V600E mutation in BRAF leads to uncontrolled, constitutive activation of the pathway, promoting cell proliferation.
Caption: MAPK/ERK signaling pathway activated by the BRAF V600E mutation.
General Workflow for Kinase Inhibitor Screening
The following diagram outlines the typical workflow for screening chemical compounds for their ability to inhibit a target kinase.
Caption: Standard experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 627901-54-6 [sigmaaldrich.com]
- 5. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]
- 6. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate | C15H12N2O2 | CID 2328806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biomarker.onclive.com [biomarker.onclive.com]
- 12. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" as a Scaffold for Anticancer Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" represents a potential starting point for developing new therapeutics, particularly in oncology. This guide provides a comparative evaluation of its core scaffold, the imidazolidin-2-one ring, against established heterocyclic scaffolds in anticancer research: thiazolidinones and oxazolidinones. Due to the limited publicly available biological data for "this compound" itself, this comparison will leverage data from structurally related imidazolidinone derivatives and benchmark them against well-characterized examples from the alternative scaffolds.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of various derivatives of imidazolidinone, thiazolidinone, and oxazolidinone scaffolds against a panel of human cancer cell lines. This data, gathered from diverse studies, allows for a cross-scaffold comparison of potency.
Table 1: Anticancer Activity of Imidazolidinone Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| Benzoimidazol-thiazolidinone hybrid | HCT116 (Colon) | 0.05 |
| Benzoimidazol-thiazolidinone hybrid | HCT116 (Colon) | 0.12 |
| Imidazolidine-2,4-dione Derivative 1 | MCF-7 (Breast) | 4.92 ± 0.3 |
| Imidazolidine-2,4-dione Derivative 1 | HCT-116 (Colon) | 12.83 ± 0.9 |
| Imidazolidine-2,4-dione Derivative 2 | MCF-7 (Breast) | 9.58 |
| Imidazolidine-2,4-dione Derivative 2 | HCT-116 (Colon) | 20.11 |
Note: Data for imidazolidinone derivatives is limited and sourced from studies on related compounds to provide a potential benchmark.
Table 2: Anticancer Activity of Thiazolidinone Derivatives [1][2][3][4][5]
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| Pyrazole-Piperazine-4-Thiazolidinone Hybrid | HepG-2 (Liver) | 0.03 ± 0.006[2] |
| Pyrazole-Piperazine-4-Thiazolidinone Hybrid | HepG-2 (Liver) | 0.06 ± 0.004[2] |
| 2,3-diaryl-4-thiazolidinone derivative | MDA-MB-231 (Breast) | < 0.05[3] |
| Thiazolidinone-Isatin Hybrid | MDA-MB-231 (Breast) | 7.6[3] |
| Thiazolidinone-Isatin Hybrid | MCF-7 (Breast) | 8.4[3] |
| Paracyclophanyl Thiazolidinone | RPMI-8226 (Leukemia) | 1.61[3] |
| Paracyclophanyl Thiazolidinone | SR (Leukemia) | 1.11[3] |
| 4-Thiazolidinone-Indolin-2-One Analog | A549 (Lung) | 40[4] |
| 4-Thiazolidinone-Indolin-2-One Analog | MCF-7 (Breast) | 40[4] |
| 2,4-dioxothiazolidine derivative | MCF-7 (Breast) | 1.21 ± 0.04[5] |
| 2,4-dioxothiazolidine derivative | HepG2 (Liver) | 2.04 ± 0.06[5] |
Table 3: Anticancer Activity of Oxazolidinone Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| 5-(1H-1,2,3-triazolyl) methyl-oxazolidinone | HeLa (Cervical) | Data not specified |
| 5-acetamidomethyl-oxazolidinone | HeLa (Cervical) | Data not specified |
Note: While oxazolidinones are well-established as antibiotics, their exploration as anticancer agents is an emerging field with less available comparative data.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anticancer potential of novel chemical entities.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., "this compound" derivatives or alternatives) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted in cancer therapy and a typical experimental workflow for evaluating anticancer compounds.
Caption: General experimental workflow for anticancer drug screening.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. galaxypub.co [galaxypub.co]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Oxoimidazolidine and Benzimidazole Derivatives in Drug Discovery
A comprehensive analysis of the pharmacological potential of two privileged scaffolds, 2-oxoimidazolidine and benzimidazole, in the development of novel therapeutics. This guide provides a comparative overview of their biological activities, mechanisms of action, and key experimental data to aid researchers in drug discovery.
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of drug discovery. Among these, 2-oxoimidazolidine and benzimidazole derivatives have emerged as versatile and potent classes of compounds with a broad spectrum of pharmacological activities. This guide offers a comparative study of these two heterocyclic systems, presenting their applications, quantitative biological data, and the experimental methodologies used for their evaluation.
The Scaffolds at a Glance: A Tale of Two Rings
The 2-oxoimidazolidine core, a five-membered ring containing a urea moiety, and the benzimidazole scaffold, a fusion of benzene and imidazole rings, both offer unique three-dimensional arrangements of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. These structural features enable them to bind with high affinity to a diverse array of biological targets, leading to a wide range of therapeutic applications.
Benzimidazole and its derivatives are renowned for their extensive pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][2] This scaffold is a key component in several FDA-approved drugs.[3] The 2-oxoimidazolidine ring, while also possessing a range of biological activities, has been notably explored for its potent inhibitory effects on enzymes such as matrix metalloproteinases (MMPs) and its potential in cancer therapy.[4][5]
Comparative Biological Activities: A Data-Driven Overview
To provide a clear comparison of the therapeutic potential of these two scaffolds, the following tables summarize key quantitative data for representative 2-oxoimidazolidine and benzimidazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity
| Compound Class | Derivative | Target/Cell Line | Activity (IC₅₀) | Reference |
| 2-Oxoimidazolidine | 2-Thioxoimidazolidin-4-one derivative (Compound 14) | HePG-2 (Liver Cancer) | 2.33 µg/mL | [5] |
| 2-Thioxoimidazolidin-4-one derivative (Compound 5) | MCF-7 (Breast Cancer) | 3.98 µg/mL | [5] | |
| 2-Thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 (Liver Cancer) | 0.017 µM | [4] | |
| Benzimidazole | Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) | 60 human cancer cell lines | GI₅₀: 0.43 - 7.73 µmol/L | [3] |
| Benzimidazole-triazolothiadiazine derivative | Aromatase | - | [3] | |
| 2-phenoxymethylbenzimidazole (Compound 17) | DNA Topoisomerase I | 14.1 µmol/L | [3] | |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative (Compound 12n) | c-Met tyrosine kinase | 0.030 ± 0.008 µmol/L | [3] |
Table 2: Antimicrobial Activity
| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |
| 2-Oxoimidazolidine | 2-Thioxoimidazolidin-4-one derivative (Compound C5) | Staphylococcus aureus | 31.25 - 125 µg/mL | [6] |
| 2-Thioxoimidazolidin-4-one derivative (Compound C6) | Staphylococcus aureus | 62.5 - 250 µg/mL | [6] | |
| Benzimidazole | Triaryl benzimidazole (Compound 8, 13, 14) | MDR Staphylococci and Enterococci | 0.5 - 4 µg/mL | [7] |
| Benzimidazole derivative (Compound 11d) | S. aureus, B. subtilis, E. coli, etc. | 2 - 16 µg/mL | [8] | |
| Benzimidazole derivative (Compound 5b) | E. coli 35218 | 6.25 µg/mL | [8] |
Table 3: Enzyme Inhibition
| Compound Class | Derivative | Enzyme | Activity (IC₅₀) | Reference |
| 2-Oxoimidazolidine | Phthalimide derivative (Compound 10a) | MMP-13 | 6.9 nM | [4] |
| Hydroxamate derivative (Compound 1) | MMP-13 | 3.7 nM | [4] | |
| Benzimidazole | Benzotriazole derivative (Compound 9a) | MMP-13 | 0.65 nM | [4] |
| Benzotriazole derivative (Compound 9e) | MMP-13 | 3.3 nM | [4] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these derivatives are underpinned by their interaction with specific signaling pathways. Below are diagrams illustrating key pathways modulated by each class of compounds.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, ensuring compliance with general safety protocols and minimizing risk.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for chemical waste disposal and information from SDSs of structurally related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to assume it may possess hazards similar to related compounds, which can be harmful if swallowed.[1] Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2] |
| Skin and Body | Protective work clothing, such as a lab coat. |
| Respiratory | Use in a well-ventilated area.[2] A respirator may be necessary if high concentrations of dust or aerosols are generated. |
II. Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated and must be handled systematically to ensure safety and compliance.[3]
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste.[4]
-
This includes pure compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads).[4]
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[3]
-
Segregate solid waste from liquid waste.
3. Container Selection and Labeling:
-
Use only leak-proof containers that are compatible with the chemical.[5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
The container must be clearly labeled as "Hazardous Waste."[3]
-
The label must include:
4. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste storage area.[5][6]
-
This area should be secure, well-ventilated, and accessible only to trained personnel.[5]
-
Keep the container tightly closed except when adding waste.[2][6]
5. Disposal Request and Pickup:
-
Contact your institution's EHS office or hazardous waste program to arrange for pickup.[3][6]
-
Follow their specific procedures for scheduling a waste collection.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is significant, evacuate the area and contact your EHS office.
2. Spill Cleanup:
-
For small spills, and if you are trained to do so, wear the appropriate PPE.
-
For solid spills: Use dry cleanup procedures to avoid generating dust.[2] Carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[2]
-
For liquid spills: Use an inert absorbent material to contain and clean up the spill. Place the contaminated absorbent material into the hazardous waste container.
-
After cleanup, decontaminate the area with a suitable solvent and wash the area with soap and water.[2] All materials used for cleanup must be disposed of as hazardous waste.[4]
Table 2: Spill Cleanup Materials
| Material Type | Examples | Disposal Method |
| Absorbents | Vermiculite, sand, commercial sorbent pads | Collect and dispose of as hazardous waste.[4] |
| Decontamination | Appropriate solvent, soap and water | Collect rinseate and dispose of as hazardous waste. |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data of structurally related compounds, including Methyl Benzoate and 4-(2-Oxoimidazolidin-1-yl)benzonitrile, as well as general laboratory safety protocols. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1] | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][3][4] | To prevent skin contact. Inspect gloves for integrity before use and change them frequently.[3][5] |
| Laboratory coat.[1] | To protect personal clothing and skin from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][6] | To minimize inhalation of dust or vapors. If significant aerosolization is likely, a respirator may be necessary.[7] |
| Footwear | Closed-toe shoes.[3][5] | To protect feet from spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Handling Procedures:
-
Preparation: Before handling, review the available safety information and have all necessary PPE readily available.[6] Ensure that an eyewash station and safety shower are accessible.[6]
-
Weighing and Transfer: If the compound is a powder, handle it in a designated area, preferably within a chemical fume hood or an enclosure, to contain any dust.[8] Use weighing boats to minimize spills.[8] Avoid pouring powders directly from the container to prevent dust generation.[8]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Do not eat, drink, or smoke in the laboratory.[5][9] Wash hands thoroughly after handling the compound.[5] Keep containers tightly closed when not in use.[8]
Disposal Plan:
-
Waste Collection: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling and disposing of this compound.
References
- 1. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. mcrsafety.com [mcrsafety.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
